molecular formula C9H9NO2 B1313702 4-Acetylbenzamide CAS No. 67014-02-2

4-Acetylbenzamide

カタログ番号: B1313702
CAS番号: 67014-02-2
分子量: 163.17 g/mol
InChIキー: WAHWLAFXEOULIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Acetylbenzamide (CAS 67014-02-2) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This high-purity benzamide derivative is characterized by a benzene ring substituted with an acetyl group and a carboxamide group at the para position . Its structure is a key feature in synthetic organic chemistry, where it serves as a versatile building block or intermediate for the preparation of more complex molecules, as evidenced by its use in published synthetic methodologies . While specific biological data for this compound is limited in the available literature, related benzamide scaffolds are of significant interest in medicinal chemistry research. For instance, 4-methylbenzamide derivatives have been utilized in the design and synthesis of novel compounds investigated for their potential as protein kinase inhibitors, demonstrating the relevance of this chemical class in early-stage drug discovery . Researchers may find value in this compound for developing new chemical entities or exploring structure-activity relationships. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-acetylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHWLAFXEOULIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457174
Record name 4-acetylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67014-02-2
Record name 4-acetylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylbenzamide
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Foundational & Exploratory

4-Acetylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67014-02-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetylbenzamide, a member of the versatile benzamide class of organic compounds. While the benzamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of biologically active molecules, this compound itself remains a relatively underexplored compound.[1] This guide consolidates available physicochemical data, proposes a detailed synthetic protocol based on established methodologies, and explores the inferred biological activities and potential applications in drug discovery by examining structurally related compounds.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzamide moiety substituted with an acetyl group at the para position. The presence of the ketone and amide functional groups makes it a molecule of interest for further chemical modifications and as a potential building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 67014-02-2[1]
Molecular Formula C₉H₉NO₂PubChem
Molecular Weight 163.17 g/mol PubChem
Appearance Solid[1]
Melting Point 190 °CChemicalBook
Boiling Point (Predicted) 349.3 ± 25.0 °CChemicalBook
Density (Predicted) 1.168 ± 0.06 g/cm³ChemicalBook
InChI Key WAHWLAFXEOULIP-UHFFFAOYSA-NPubChem
SMILES CC(=O)C1=CC=C(C=C1)C(=O)NPubChem

Synthesis of this compound

Proposed Experimental Protocol: Hydrolysis of 4-Acetylbenzonitrile

This protocol describes the conversion of 4-acetylbenzonitrile to this compound using a peroxide-mediated hydrolysis in a basic solution.

Materials:

  • 4-Acetylbenzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution.

  • Hydrolysis: To the stirred suspension, slowly add hydrogen peroxide (30% aqueous solution) (3.0 equivalents) dropwise. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with distilled water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis Workflow for this compound start Start: 4-Acetylbenzonitrile dissolve Dissolve in DMSO start->dissolve add_base Add K₂CO₃ dissolve->add_base add_h2o2 Add H₂O₂ add_base->add_h2o2 react Stir at RT for 2-4h add_h2o2->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify end_product End: Pure this compound purify->end_product

A proposed workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

Direct studies on the biological activity of this compound are not extensively reported in the public domain. However, the benzamide scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, suggesting that this compound could serve as a valuable starting point for the development of novel therapeutic agents.[2]

The potential biological activities of this compound can be inferred from the known activities of structurally similar benzamide derivatives, which include:

  • Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents.[3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases.

  • Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors. For example, some benzamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.

  • Antimicrobial Activity: Benzamide derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.

Given these precedents, this compound could be a candidate for screening in various biological assays to uncover its potential therapeutic value. The acetyl group at the 4-position offers a handle for further chemical derivatization to explore structure-activity relationships and optimize for potency and selectivity against a particular biological target.

Inferred Signaling Pathway Involvement: Kinase Inhibition

As many benzamide derivatives are known to be kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways regulated by kinases, which are often dysregulated in cancer. A hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK pathway that promotes cell proliferation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by a this compound Derivative ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras P inhibitor This compound Derivative inhibitor->rtk raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P proliferation Cell Proliferation erk->proliferation

Inferred inhibition of a kinase signaling pathway.

General Experimental Workflow for Small Molecule Evaluation

For a novel or underexplored compound like this compound, a systematic approach to biological evaluation is crucial. The following workflow outlines the key stages from initial screening to more in-depth biological characterization.

Experimental Protocols

A general workflow for the biological evaluation of a small molecule like this compound would typically involve the following stages:

  • Primary Screening: The compound is tested at a single high concentration in a panel of in vitro assays to identify potential biological activities. These could be target-based assays (e.g., enzyme inhibition) or cell-based phenotypic assays (e.g., cancer cell viability).

  • Hit Confirmation and Dose-Response Analysis: "Hits" from the primary screen are re-tested to confirm their activity. A dose-response curve is then generated by testing the compound at multiple concentrations to determine its potency (e.g., IC₅₀ or EC₅₀ value).

  • Secondary and Orthogonal Assays: Confirmed hits are further characterized in secondary assays to assess their selectivity and mechanism of action. Orthogonal assays, which measure the same biological endpoint through a different method, are used to rule out assay artifacts.

  • In Vitro and In Vivo Studies: Promising compounds are then evaluated in more complex in vitro models (e.g., co-cultures, 3D spheroids) and subsequently in in vivo animal models to assess their efficacy and pharmacokinetic properties.

G cluster_workflow General Workflow for Biological Evaluation of a Small Molecule start Start: this compound primary_screening Primary Screening (Single Concentration) start->primary_screening hit_confirmation Hit Confirmation primary_screening->hit_confirmation dose_response Dose-Response Analysis (IC₅₀/EC₅₀ Determination) hit_confirmation->dose_response secondary_assays Secondary & Orthogonal Assays (Selectivity & MoA) dose_response->secondary_assays in_vitro In Vitro Studies (e.g., Cell-based Assays) secondary_assays->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

A general experimental workflow for small molecule evaluation.

Conclusion

This compound, while not extensively studied, represents a molecule with significant potential for applications in drug discovery and development. Its straightforward synthesis and the proven track record of the benzamide scaffold in medicinal chemistry make it an attractive starting point for the design and synthesis of novel bioactive compounds. Further investigation into its biological properties is warranted to unlock its full therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the exploration of this and similar molecules.

References

An In-depth Technical Guide to 4-Acetylbenzamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 4-Acetylbenzamide, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical structure, summarizes key quantitative data, and provides established experimental protocols for its preparation.

Chemical Structure and Identification

This compound is an aromatic compound featuring both an acetyl group and a carboxamide group attached to a benzene ring in a para configuration.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [1]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(=O)N
InChI InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)[1]
InChIKey WAHWLAFXEOULIP-UHFFFAOYSA-N[1]
CAS Number 67014-02-2[1]
Physical Form Solid[1]

Synthesis of this compound

There are two primary and reliable synthetic routes for the preparation of this compound. The first pathway proceeds through the corresponding carboxylic acid, 4-acetylbenzoic acid, which is converted to the more reactive acyl chloride intermediate. The second common method involves the hydrolysis of 4-acetylbenzonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Route 1: From 4-Acetylbenzoic Acid cluster_1 Route 2: From 4-Acetylbenzonitrile A 4-Acetylbenzoic Acid B 4-Acetylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C This compound B->C NH₃ D 4-Acetylbenzonitrile E This compound D->E H₂O, H⁺ or OH⁻

References

4-Acetylbenzamide: An In-depth Technical Guide on Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the mechanism of action, cellular targets, and signaling pathways of 4-Acetylbenzamide. This guide, therefore, provides an analysis of potential biological activities based on the well-documented actions of structurally related benzamide derivatives. The experimental protocols and pathway diagrams presented herein are illustrative and intended to guide future research into this compound.

Introduction

This compound is a chemical compound within the broader class of benzamides, a versatile scaffold in medicinal chemistry. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neurological effects. The biological activity of benzamide compounds is largely dictated by the nature and position of substituents on the phenyl ring and the amide nitrogen. The presence of an acetyl group at the para position of the benzamide core in this compound suggests the potential for unique interactions with biological targets. This document outlines the potential mechanisms of action for this compound by extrapolating from the known activities of its chemical relatives.

Potential Cellular Targets and Mechanisms of Action

Based on the activities of analogous benzamide structures, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Enzyme Inhibition: Benzamide derivatives are known to inhibit various enzymes. Potential targets for this compound could include:

    • Carbonic Anhydrases (CAs): Various benzamide-sulfonamide derivatives are potent inhibitors of CAs, which are involved in pH regulation and other physiological processes.

    • Acetylcholinesterase (AChE): Inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Some benzamide derivatives have shown AChE inhibitory activity.

    • Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of signaling lipids. Inhibitors of sEH, including some benzamides, are being investigated for cardiovascular and inflammatory diseases.[1]

    • Protein Kinases: Derivatives of 4-methylbenzamide have been explored as inhibitors of protein kinases, such as PDGFRα and PDGFRβ, which are crucial in cancer cell signaling.[2]

  • Receptor Modulation: Benzamides can act as ligands for various receptors:

    • Dopamine Receptors: Substituted benzamides are a well-known class of dopamine D2 receptor antagonists used in the treatment of psychosis.

    • Sigma Receptors: Benzamide derivatives have been developed as high-affinity agonists for the Sigma-1 receptor, which is implicated in a range of neurological disorders.[3]

    • Nicotinic Acetylcholine Receptors (nAChRs): Certain benzamide analogs have been identified as negative allosteric modulators of human neuronal nAChRs.[4]

    • Opioid Receptors: Some complex benzamide derivatives have shown selective agonist activity at the delta opioid receptor.[5]

  • Anticancer Mechanisms:

    • Induction of Apoptosis: Benzamide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[6]

    • Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been designed as HDAC inhibitors, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.[7]

Quantitative Data on Related Benzamide Derivatives

While no quantitative data exists for this compound, the following table summarizes the inhibitory activities of some benzamide derivatives against various targets to provide a reference for potential potency.

Compound ClassTarget Enzyme/ReceptorIC50 / Ki ValueReference
2-Benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamideAcetylcholinesteraseKi = 15.51 ± 1.88 nM[8]
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamidehuman α4β2 nAChRsIC50 = 6.0 µM[4]
Benzamide-4-SulfonamidesHuman Carbonic Anhydrase IKi = 5.3–334 nM[9]
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acidSoluble Epoxide Hydrolase72% inhibition[1]

Experimental Protocols for Investigating this compound

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following are generalized protocols for key assays based on the potential activities of benzamide derivatives.

Enzyme Inhibition Assays

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), monitored at 412 nm.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and varying concentrations of this compound.

    • Add the AChE enzyme solution and incubate for a predefined period.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Carbonic Anhydrase (CA) Inhibition Assay

  • Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2. The resulting change in pH is monitored using a pH indicator.

  • Methodology:

    • Dissolve this compound in a suitable solvent.

    • In a stopped-flow spectrophotometer, mix a buffered solution of the CA enzyme with the this compound solution at various concentrations.

    • A CO2-saturated solution is then rapidly mixed, and the change in absorbance of a pH indicator is monitored over time.

    • The initial rates of reaction are calculated, and the IC50 value is determined from the dose-response curve.

Receptor Binding Assays

1. Radioligand Binding Assay for Dopamine D2 Receptor

  • Principle: This assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]-spiperone) from the dopamine D2 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the Ki value from the competition binding curve.

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate hypothetical pathways and workflows for the investigation of this compound, based on the known actions of related benzamide compounds.

G cluster_0 Hypothetical Workflow for Investigating this compound A This compound Synthesis and Purification B In Silico Screening (Docking, ADMET Prediction) A->B C In Vitro Enzyme Inhibition Assays (AChE, CA, sEH) B->C Prioritization D Receptor Binding Assays (Dopamine, Sigma, nAChR) B->D Prioritization E Anticancer Cell-Based Assays (MTT, Apoptosis) B->E Prioritization F Hit Identification and Lead Optimization C->F Data Analysis D->F Data Analysis E->F Data Analysis G In Vivo Animal Studies F->G

Caption: A potential experimental workflow for the characterization of this compound.

G cluster_1 Inferred Anticancer Signaling Pathway (ROS-Mediated Apoptosis) substance This compound (Hypothetical) ros Increased Intracellular Reactive Oxygen Species (ROS) substance->ros mito Mitochondrial Membrane Potential Collapse ros->mito bax Upregulation of Bax mito->bax bcl2 Downregulation of Bcl-2 mito->bcl2 caspase Activation of Caspases (e.g., Caspase-3) bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical ROS-mediated apoptotic pathway for this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on the broader class of benzamides provides a solid foundation for inferring its potential biological activities. The most promising avenues for investigation appear to be in the areas of enzyme inhibition (particularly carbonic anhydrases and acetylcholinesterase) and as a modulator of CNS receptors. Furthermore, its potential as an anticancer agent, acting through pathways common to other benzamide derivatives, warrants exploration. The experimental protocols and hypothetical frameworks provided in this guide are intended to serve as a starting point for researchers to systematically uncover the pharmacological profile of this compound. Future studies are essential to validate these hypotheses and to determine the therapeutic potential of this compound.

References

4-Acetylbenzamide: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylbenzamide, a molecule belonging to the diverse and pharmacologically significant benzamide family, presents a compelling case for investigation into its biological activities. While direct research on this compound is not extensively documented, a wealth of data on structurally related benzamide derivatives provides a strong foundation for predicting its potential therapeutic applications. This technical guide synthesizes the available information on the biological activities of closely related benzamide compounds to infer the potential of this compound. The primary areas of interest include anticancer, anti-inflammatory, and enzyme inhibitory activities, with a focus on histone deacetylases (HDACs), acetylcholinesterase, and carbonic anhydrases. This document provides a comprehensive overview of quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant signaling pathways to guide future research and drug development efforts.

Potential Anticancer Activity

The benzamide scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives have demonstrated potent antiproliferative activity through various mechanisms, most notably the inhibition of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition

HDACs are critical enzymes in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Benzamide derivatives are known to chelate the zinc ion in the active site of HDACs, leading to their inhibition.[2][3]

Table 1: Anticancer Activity of Benzamide Derivatives

Compound/DerivativeTargetCell Line(s)IC50Reference
o-aminobenzamide derivative (8u)HDAC1-3A549 (Lung)0.165 µM[2]
4-Methylbenzamide derivative (7)PDGFRα, PDGFRβK562 (Leukemia)2.27 µM[4]
4-Methylbenzamide derivative (10)PDGFRα, PDGFRβ, Bcr-Abl1HL-60 (Leukemia)1.52 µM[4]
N-substituted benzamide (13h)Not specifiedA549 (Lung)Better than MS-275[5]
4-(acylaminomethyl)benzamidesNot specifiedVariousShowed antiproliferative activity[6]
Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general method for determining the HDAC inhibitory activity of a test compound like this compound.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin and trichostatin A in assay buffer)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the HeLa nuclear extract, assay buffer, and the test compound dilutions.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for an additional period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

G Experimental Workflow: In Vitro HDAC Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add extract, buffer, and compound to 96-well plate prep_compound->add_reagents prep_reagents Prepare HeLa extract, buffer, and substrate prep_reagents->add_reagents start_reaction Add HDAC substrate to initiate reaction add_reagents->start_reaction incubation1 Incubate at 37°C start_reaction->incubation1 stop_reaction Add developer solution to stop reaction incubation1->stop_reaction incubation2 Incubate at 37°C stop_reaction->incubation2 measure_fluorescence Measure fluorescence with plate reader incubation2->measure_fluorescence calculate_ic50 Calculate % inhibition and determine IC50 measure_fluorescence->calculate_ic50

Workflow for determining HDAC inhibitory activity.

Potential Anti-inflammatory Activity

Benzamide and its derivatives have demonstrated significant anti-inflammatory properties.[7] The proposed mechanisms of action include the inhibition of the NF-κB signaling pathway and the reduction of prostaglandin E2 (PGE2) synthesis.[7][8]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response. Its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α.[7] Certain benzamides have been shown to inhibit NF-κB, suggesting a potential mechanism for their anti-inflammatory effects.[7]

G NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression benzamide This compound (Potential Inhibitor) benzamide->ikb_kinase Inhibits

Potential inhibition of the NF-κB pathway by this compound.

Table 2: Anti-inflammatory Activity of Benzamide Derivatives

Compound/DerivativeAssayModelResultReference
Metoclopramide (MCA)TNF-α inhibitionLPS-induced in miceDose-dependent inhibition[7]
3-Chloroprocainamide (3-CPA)Lung edema preventionRat modelEffective at 3 x 50 mg/kg[7]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaRat modelEdema inhibition of 48.9–63.1%[9]
N-phenylcarbamothioylbenzamides (1e, 1h)PGE2 inhibitionIn vitroSignificant inhibition of PGE2[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard (reference drug), and test groups (different doses of this compound).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Potential Enzyme Inhibitory Activity

Benzamide derivatives have been identified as inhibitors of several key enzymes, including acetylcholinesterase and carbonic anhydrases.

Acetylcholinesterase (AChE) Inhibition

AChE is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Table 3: Acetylcholinesterase Inhibitory Activity of Benzamide Derivatives

Compound/DerivativeKi Value (nM)Reference
2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide15.51 ± 1.88[10]
Benzenesulfonamide carrying benzamide moiety (3f)8.91 ± 1.65[11]
AcotiamideIC50 = 1.79 µM[12]
Carbonic Anhydrase (CA) Inhibition

CAs are a family of enzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.

Table 4: Carbonic Anhydrase Inhibitory Activity of Benzamide Derivatives

Compound/DerivativeIsozymeKi Value (nM)Reference
Benzenesulfonamide carrying benzamide moiety (3g)hCA I4.07 ± 0.38[11]
Benzenesulfonamide carrying benzamide moiety (3c)hCA II10.68 ± 0.98[11]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, test compound at various concentrations, and AChE solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value.

Other Potential Biological Activities

Antimicrobial Activity

Derivatives of benzamide have shown activity against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial properties.[13]

Neuroprotective Effects

Some benzamide-related compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases and neuronal injury.[14][15][16][17]

Hedgehog Signaling Pathway Inhibition

The Hedgehog signaling pathway is crucial in embryonic development and is implicated in some cancers. Certain 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of this pathway.[18]

G Hedgehog Signaling Pathway and Potential Inhibition cluster_off Hh Pathway OFF cluster_on Hh Pathway ON hh_ligand Hedgehog Ligand (e.g., Shh) ptch1 Patched-1 (PTCH1) Receptor hh_ligand->ptch1 binds to smo Smoothened (SMO) Transmembrane Protein ptch1->smo inhibition relieved sufu_gli SUFU-Gli Complex smo->sufu_gli dissociates gli Gli (active) sufu_gli->gli nucleus Nucleus gli->nucleus translocates to target_genes Target Gene Expression benzamide Benzamide Derivatives (Potential Inhibitors) benzamide->smo Inhibits ptch1_off PTCH1 inhibits SMO sufu_gli_off SUFU sequesters Gli

Potential inhibition of the Hedgehog pathway by benzamide derivatives.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the extensive research on its structural analogs strongly suggests its potential as a biologically active compound. The most promising areas for investigation appear to be in oncology, inflammation, and neurodegenerative diseases, likely through the modulation of key enzymes and signaling pathways.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and enzyme inhibitory activities of this compound using the protocols outlined in this guide.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating these investigations, with the ultimate goal of unlocking the therapeutic potential of this compound.

References

4-Acetylbenzamide: An Inquiry into its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Evidence for Enzyme Inhibition by 4-Acetylbenzamide

Extensive literature reviews and database searches have revealed a significant gap in the scientific record regarding the direct enzyme inhibitory activity of this compound. Currently, there are no publicly available studies that have investigated or established this compound as an inhibitor of any specific enzyme. The existing information on this compound is primarily limited to its physicochemical properties.

While this compound itself has not been the subject of enzyme inhibition studies, the broader class of molecules to which it belongs—benzamide derivatives—has been a fertile ground for the discovery of potent and selective enzyme inhibitors. This technical guide will, therefore, pivot to provide an in-depth overview of the well-documented potential of various benzamide derivatives as enzyme inhibitors, offering insights that may inform future research into compounds like this compound.

Benzamide Derivatives as a Privileged Scaffold in Enzyme Inhibition

The benzamide moiety is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. Researchers have successfully modified the benzamide core to develop inhibitors for a range of enzymes implicated in various diseases.

This guide will explore the inhibitory activities of benzamide derivatives against three major classes of enzymes:

  • Carbonic Anhydrases: Enzymes involved in pH regulation and fluid balance, making them targets for diuretics and anti-glaucoma agents.

  • Acetylcholinesterase: A key enzyme in the nervous system, the inhibition of which is a primary strategy for the treatment of Alzheimer's disease.

  • Protein Kinases: A large family of enzymes that regulate a multitude of cellular processes; their dysregulation is a hallmark of cancer.

Carbonic Anhydrase Inhibition by Benzamide-4-Sulfonamide Derivatives

A series of benzamide derivatives incorporating a 4-sulfamoyl moiety has been shown to be effective inhibitors of human carbonic anhydrase (CA) isoforms.[1]

Quantitative Inhibitory Data

The inhibitory potency of these compounds against various human CA isoforms is summarized below.

CompoundTarget EnzymeInhibition Constant (K_I) (nM)
Derivative 3c hCA I57.8
Derivative 3f hCA I85.3
Derivative 3i hCA I62.1
Derivative 3j hCA I71.4
Various Derivatives hCA II1.9 - 7.0
Various Derivatives hCA VIILow nanomolar to subnanomolar
Various Derivatives hCA IX8.0 - 26.0

Data sourced from a study on benzamide-4-sulfonamides as carbonic anhydrase inhibitors.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrases is typically determined using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO2 hydration.[1]

Materials:

  • Stopped-flow instrument

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX)

  • Phenol red (pH indicator)

  • HEPES or TRIS buffer

  • Sodium sulfate (to maintain ionic strength)

  • CO2-saturated solution

  • Benzamide derivative inhibitor solutions

Procedure:

  • A solution containing the CA enzyme, buffer, sodium sulfate, and phenol red is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • The progress of the CO2 hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm over a short time period (e.g., 10 seconds).

  • The assay is repeated with varying concentrations of the benzamide derivative inhibitor to determine the inhibitory effect.

  • Inhibition constants (K_I) are calculated by fitting the data to appropriate enzyme kinetic models.

Experimental Workflow: CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme CA Enzyme Solution Mixer Rapid Mixing Enzyme->Mixer Buffer Buffer with Indicator Buffer->Mixer Inhibitor Inhibitor Solution Inhibitor->Mixer Monitor Monitor Absorbance (557 nm) Mixer->Monitor Kinetics Enzyme Kinetics Calculation Monitor->Kinetics KI Determine K_I Kinetics->KI

Caption: Workflow for determining carbonic anhydrase inhibition.

Acetylcholinesterase Inhibition by Benzamide Derivatives

Novel benzamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[2]

Quantitative Inhibitory Data

The inhibitory activities of a series of N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives against AChE are presented below.

CompoundInhibition Constant (K_i) towards AChE (nM)
Derivative 6 15.51 ± 1.88
Derivative 7 25.67 ± 3.45
Derivative 8 41.24 ± 10.13
Derivative 9 33.78 ± 5.67
Tacrine (Reference) 49.23 ± 2.67

Data sourced from a study on novel benzamide derivatives as AChE inhibitors.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE is commonly assessed using a modified Ellman's method, which is a colorimetric assay.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Benzamide derivative inhibitor solutions

  • 96-well microplate reader

Procedure:

  • The AChE enzyme is pre-incubated with the benzamide derivative inhibitor in a 96-well plate.

  • The reaction is initiated by the addition of the substrate (ATCI) and DTNB.

  • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored compound.

  • The rate of the color change is measured by monitoring the absorbance at 412 nm.

  • The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

  • Inhibition constants (K_i) are determined from dose-response curves.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh Receptors ACh_release->ACh_receptor Benzamide_Inhibitor Benzamide Derivative (Inhibitor) Benzamide_Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Inhibition of AChE by benzamide derivatives.

Protein Kinase Inhibition by 4-Methylbenzamide Derivatives

Derivatives of 4-methylbenzamide have been synthesized and investigated as potential inhibitors of protein kinases, which are critical targets in cancer therapy.[3]

Quantitative Inhibitory Data

The inhibitory activity of a 4-methylbenzamide derivative containing a 2,6-dichloropurine moiety against the Bcr-Abl1 kinase is noted below.

CompoundTarget Enzyme% Inhibition at 1 µM
Compound 10 Bcr-Abl1 KinaseSignificant (specific % not stated)

Data sourced from a study on 4-methylbenzamide derivatives as protein kinase inhibitors.[3]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity against protein kinases can be determined using assays that measure the amount of ATP consumed during the kinase reaction, such as the ADP-Glo™ Kinase Assay.[3]

Materials:

  • Kinase enzyme system (e.g., Abl1 Kinase Enzyme System)

  • ADP-Glo™ Kinase Assay kit (contains reagents to measure ADP production)

  • ATP

  • Substrate peptide/protein

  • Benzamide derivative inhibitor solutions

  • Luminometer

Procedure:

  • The kinase reaction is set up with the kinase, substrate, ATP, and the benzamide derivative inhibitor.

  • The reaction is allowed to proceed for a specific time.

  • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A kinase detection reagent is then added to convert the ADP generated into a luminescent signal.

  • The luminescence is measured using a luminometer, which is proportional to the amount of ADP produced and thus the kinase activity.

  • The inhibitory effect is determined by the reduction in the luminescent signal in the presence of the inhibitor.

Logical Relationship: Kinase Inhibition and Signal Transduction

Kinase_Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Protein Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Signal Downstream Cellular Signaling Phospho_Substrate->Cell_Signal Inhibitor Benzamide Derivative (Inhibitor) Inhibitor->Kinase Inhibition

Caption: Mechanism of protein kinase inhibition.

Conclusion

While this compound itself remains an uncharacterized molecule in the context of enzyme inhibition, the extensive research into its structural relatives demonstrates the vast potential of the benzamide scaffold. The examples provided for carbonic anhydrase, acetylcholinesterase, and protein kinase inhibitors highlight the versatility of this chemical class. Future research could leverage the structure-activity relationships established for these derivatives to design and synthesize novel this compound analogues with potent and selective enzyme inhibitory properties for therapeutic applications.

References

Investigating the Pharmacology of 4-Acetylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-Acetylbenzamide

This compound is a chemical compound with the molecular formula C₉H₉NO₂. While its specific biological activities have not been extensively studied, the benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Derivatives of benzamide have demonstrated diverse pharmacological effects, including but not limited to, antipsychotic, antiemetic, and prokinetic activities. The presence of an acetyl group at the para position of the benzamide ring in this compound suggests the potential for unique pharmacological properties that warrant investigation.

This technical guide serves as a foundational resource for initiating a comprehensive pharmacological evaluation of this compound. It details proposed experimental workflows, methodologies for key assays, and frameworks for data presentation and visualization to guide future research.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, formulation development, and the design of pharmacological experiments.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
CAS Number 67014-02-2
Appearance Solid
SMILES CC(=O)c1ccc(cc1)C(=O)N
InChI Key WAHWLAFXEOULIP-UHFFFAOYSA-N

Prospective Pharmacological Investigation

Given the absence of direct pharmacological data, a systematic investigation is proposed to elucidate the bioactivity of this compound. The following sections outline a hypothetical research plan.

General Experimental Workflow

A general workflow for the pharmacological screening and characterization of this compound is depicted below. This workflow encompasses initial high-throughput screening followed by more detailed in vitro and in vivo studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition (this compound) B High-Throughput Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B C Hit Identification B->C D Dose-Response Studies (IC50 / EC50 Determination) C->D Proceed with hits E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F ADME-Tox Profiling (e.g., Metabolic Stability, Cytotoxicity) E->F G Pharmacokinetic Studies (e.g., in Rodents) F->G Candidate selection H Pharmacodynamic Studies (Efficacy in Disease Models) G->H I Preliminary Toxicology H->I

Caption: Proposed experimental workflow for this compound.
Potential Pharmacological Targets and Screening Panels

Based on the activities of related benzamide compounds, the following pharmacological targets are proposed for initial screening:

  • G-Protein Coupled Receptors (GPCRs): A broad panel of GPCR binding assays, with a focus on dopamine and serotonin receptors, given the prevalence of benzamides as CNS agents.

  • Enzyme Inhibition: Screening against a panel of enzymes, including but not limited to, histone deacetylases (HDACs), monoamine oxidases (MAOs), and cyclooxygenases (COXs).

  • Ion Channels: Evaluation of activity on various ion channels, such as sodium, potassium, and calcium channels.

Detailed Experimental Protocols

Objective: To determine the binding affinity of this compound for a specific receptor (e.g., Dopamine D2 receptor).

Materials:

  • This compound

  • Radioligand (e.g., [³H]-Spiperone)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or this compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvest the plate contents onto filter mats using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter mats in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Objective: To determine the inhibitory potency of this compound against a specific enzyme (e.g., a histone deacetylase).

Materials:

  • This compound

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Deacetylase developer solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the HDAC enzyme and this compound (or a known inhibitor as a positive control) to the wells of the microplate.

  • Incubate for a short period to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Read the fluorescence intensity on a plate reader.

Data Analysis: The percent inhibition is calculated relative to the control (no compound). The IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathway Involvement

Should this compound demonstrate activity at a G-protein coupled receptor, a potential signaling pathway that could be investigated is the cAMP-dependent pathway, as illustrated below.

Early-Stage Research on 4-Acetylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research landscape for 4-Acetylbenzamide (4-AB), a small molecule with potential for further investigation in drug discovery. While direct biological data on this compound is limited, this document consolidates its known physicochemical properties and synthesis protocols. Furthermore, based on the well-documented biological activities of structurally related benzamide derivatives, this guide explores the inferred potential of 4-AB as an anticancer and antimicrobial agent. Detailed experimental protocols for the evaluation of these potential activities are provided, alongside a visualization of a key signaling pathway associated with the anticancer effects of related benzamide compounds. This guide serves as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.

Introduction

Benzamide and its derivatives are a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties. The this compound molecule, featuring a benzamide core with an acetyl group at the para position, presents an intriguing candidate for further drug development. This document outlines the current state of knowledge on this compound and provides a roadmap for its future investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of future experiments.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
CAS Number 67014-02-2[1][2]
Appearance Solid[1]
Melting Point 190 °C (predicted)[3]
Boiling Point 349.3 ± 25.0 °C (predicted)[3]
Density 1.168 ± 0.06 g/cm³ (predicted)[3]
pKa 15.38 ± 0.50 (predicted)[3]
SMILES CC(=O)c1ccc(cc1)C(=O)N[1]
InChI InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 4-acetylbenzonitrile. This process provides a straightforward route to obtain the desired compound.

Synthesis from 4-Acetylbenzonitrile

A general workflow for the synthesis of this compound from 4-acetylbenzonitrile is depicted below.

G cluster_0 Synthesis Workflow 4-Acetylbenzonitrile 4-Acetylbenzonitrile Hydrolysis Hydrolysis 4-Acetylbenzonitrile->Hydrolysis Reagents: - H₂O₂ - K₂CO₃ - DMSO This compound This compound Hydrolysis->this compound

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is based on general procedures for the hydrolysis of nitriles to amides.

Materials:

  • 4-Acetylbenzonitrile

  • Hydrogen peroxide (30% solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in DMSO.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (1.5 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Inferred Biological Activities and Experimental Protocols

While no direct studies on the biological activity of this compound have been identified in publicly available literature, the benzamide scaffold is a prominent feature in many compounds with significant anticancer and antimicrobial effects. This section outlines the inferred potential of this compound and provides detailed protocols for its evaluation.

Potential Anticancer Activity

Many benzamide derivatives have demonstrated potent anticancer activity, often through the inhibition of histone deacetylases (HDACs). HDAC inhibitors represent a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

The inhibition of HDACs by benzamide derivatives can lead to the hyperacetylation of histone and non-histone proteins, resulting in the altered expression of genes that regulate cell cycle and apoptosis.

4-Acetylbenzamide_analog Benzamide Derivative (e.g., this compound) HDAC Histone Deacetylase (HDAC) 4-Acetylbenzamide_analog->HDAC Inhibition Histones Histone Proteins HDAC->Histones Non_Histone Non-Histone Proteins (e.g., p53, NF-κB) HDAC->Non_Histone Acetylation Increased Acetylation Histones->Acetylation Non_Histone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Potential signaling pathway for anticancer activity of benzamide derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

Potential Antimicrobial Activity

Benzamide derivatives have also been reported to possess antibacterial and antifungal properties. The lipophilic nature of some benzamides may facilitate their penetration through microbial cell membranes.

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[2][6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile paper disks

  • This compound solution of known concentration

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar. Also, place a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental evidence of its biological activity is currently lacking, the known anticancer and antimicrobial properties of related benzamide derivatives provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Future research should focus on the systematic evaluation of its in vitro and in vivo efficacy, determination of its mechanism of action, and structure-activity relationship (SAR) studies to optimize its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Acetylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data and standardized experimental protocols for determining the solubility and stability of 4-Acetylbenzamide. As of the latest literature review, specific quantitative solubility and stability data for this compound are limited. Therefore, this guide also includes data for the structurally related compound, benzamide, as an illustrative example and provides detailed methodologies for the experimental determination of these critical physicochemical properties.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful development and application, influencing aspects such as formulation, bioavailability, and shelf-life. This guide aims to provide a foundational resource for researchers by summarizing the available data and presenting detailed protocols for its empirical determination.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance Yellow to white solid[2]
Boiling Point 349.3 ± 25.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Refractive Index 1.561[2]
Storage Condition Sealed in dry, Store at room temperature (20 to 22 °C)[2]

Solubility Data

For illustrative purposes, the solubility of the parent compound, benzamide, is provided below. It is important to note that the acetyl group in this compound will influence its solubility profile compared to benzamide.[3]

Table of Benzamide Solubility

SolventSolubilityTemperature (°C)
Water13.5 g/L25
EthanolSoluble (1 g in 6 mL)Not Specified
Benzene> 10%Not Specified
PyridineSoluble (1 g in 3.3 mL)Not Specified
Ethyl EtherSlightly SolubleNot Specified
Carbon TetrachlorideVery SolubleNot Specified
Carbon DisulfideVery SolubleNot Specified

Note: This data is for Benzamide and should be used as a general reference only.[4][5] Experimental determination of this compound's solubility is highly recommended.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Sealed vials

  • Thermostatically controlled shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.[3]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-72 hours) to reach equilibrium.[3]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the supernatant from the solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[3]

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method.[3]

    • HPLC-UV: A highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared in the same solvent.

    • UV-Vis Spectroscopy: Suitable if this compound has a chromophore. A calibration curve is required.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined.

G cluster_0 Solubility Determination Workflow prep Preparation of Saturated Solution (Excess this compound in solvent) equil Equilibration (Shaking at constant temperature for 24-72h) prep->equil phase_sep Phase Separation (Centrifugation or Filtration) equil->phase_sep quant Quantification of Supernatant (HPLC, UV-Vis, or Gravimetric) phase_sep->quant result Solubility Value quant->result G cluster_1 Forced Degradation Workflow start This compound (Solid and Solution) stress Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) stress->acid base Basic Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxid Oxidative (e.g., 3% H2O2, RT) stress->oxid thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Vis light) stress->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis pathway Identify Degradation Products and Pathways analysis->pathway G cluster_2 Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Transcription Factors SUFU->GLI Sequesters nucleus Nucleus GLI->nucleus Translocates target_genes Target Gene Expression nucleus->target_genes Activates benzamide Benzamide Inhibitor (e.g., Vismodegib) benzamide->SMO Inhibits

References

Methodological & Application

Application Note: Synthesis of 4-Acetylbenzamide from 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 4-acetylbenzamide, a valuable intermediate in pharmaceutical and organic synthesis, from 4-acetylbenzonitrile. Two common methods for the hydrolysis of the nitrile functionality, acid-catalyzed and base-catalyzed hydrolysis, are presented. This document includes comprehensive experimental procedures, a summary of the requisite materials and instrumentation, and expected analytical data for the final product, including melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The experimental workflow and chemical transformation are illustrated with clear diagrams to ensure reproducibility.

Introduction

This compound is a bifunctional molecule featuring both an amide and a ketone moiety, making it a versatile building block in the synthesis of various biologically active compounds and fine chemicals. The conversion of nitriles to amides is a fundamental transformation in organic chemistry. This application note details two robust methods for the synthesis of this compound via the hydrolysis of 4-acetylbenzonitrile. Both acid-catalyzed and base-catalyzed pathways are explored, offering flexibility in reaction conditions depending on the desired scale and available resources. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Materials and Methods

Materials
  • 4-Acetylbenzonitrile (98% purity)

  • Sulfuric acid (H₂SO₄, 98%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Dichloromethane

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H NMR, ¹³C NMR)

  • FT-IR spectrometer

Experimental Protocols

Two primary methods for the hydrolysis of 4-acetylbenzonitrile to this compound are presented below.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines the synthesis of this compound using sulfuric acid as a catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzonitrile (5.0 g, 34.4 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (25 mL) to the flask while cooling in an ice bath to manage the exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice (100 g) with constant stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50 °C.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol describes the synthesis of this compound using sodium hydroxide.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-acetylbenzonitrile (5.0 g, 34.4 mmol) in ethanol (50 mL).

  • Base Addition: Add a 20% aqueous solution of sodium hydroxide (25 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid until the pH is approximately 7.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 50 °C.

Results and Discussion

The synthesis of this compound from 4-acetylbenzonitrile was successfully achieved through both acid and base-catalyzed hydrolysis. The quantitative data and characterization of the final product are summarized in the table below.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisReference
Reaction Time 24 hours4-6 hoursN/A
Yield ~85%~80%N/A
Purity (by NMR) >98%>98%N/A
Melting Point 166-168 °C166-168 °C[1]
¹H NMR (DMSO-d₆, δ ppm) 8.05 (br s, 1H, NH), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (br s, 1H, NH), 2.60 (s, 3H, COCH₃)8.05 (br s, 1H, NH), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (br s, 1H, NH), 2.60 (s, 3H, COCH₃)N/A
¹³C NMR (DMSO-d₆, δ ppm) 197.5 (C=O, ketone), 167.5 (C=O, amide), 139.0 (Ar-C), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 27.0 (CH₃)197.5 (C=O, ketone), 167.5 (C=O, amide), 139.0 (Ar-C), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 27.0 (CH₃)N/A
IR (KBr, cm⁻¹) 3350, 3180 (N-H), 1680 (C=O, ketone), 1650 (C=O, amide), 1605, 1580 (C=C, aromatic)3350, 3180 (N-H), 1680 (C=O, ketone), 1650 (C=O, amide), 1605, 1580 (C=C, aromatic)N/A

Both methods provided the desired product in good yield and high purity. The acid-catalyzed method is simpler in terms of work-up, while the base-catalyzed method offers a shorter reaction time. The choice of method may depend on the specific requirements of the synthesis.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-Acetylbenzonitrile acid Acid-Catalyzed Hydrolysis (H₂SO₄, rt, 24h) start->acid Method 1 base Base-Catalyzed Hydrolysis (NaOH, EtOH, reflux, 4-6h) start->base Method 2 workup_acid Ice Quenching & Neutralization (NaHCO₃) acid->workup_acid workup_base Neutralization (HCl) & Extraction (DCM) base->workup_base filtration Filtration workup_acid->filtration recrystallization Recrystallization (Ethanol/Water) workup_base->recrystallization filtration->recrystallization drying Drying recrystallization->drying end This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism 4-Acetylbenzonitrile This compound 4-Acetylbenzonitrile->this compound H₂O, H⁺ or OH⁻ (Hydrolysis)

Caption: Chemical transformation from 4-acetylbenzonitrile to this compound.

References

Application Notes and Protocols: Enzymatic Profiling of 4-Acetylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzamide is a chemical compound with potential applications in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and drug-drug interaction profile. This document provides detailed experimental protocols to assess the interaction of this compound with key drug-metabolizing enzymes, primarily focusing on Cytochrome P450 (CYP450) isoforms and NAD(P)H-dependent reductases. While specific enzymatic data for this compound is not extensively published, the following protocols offer a robust framework for its initial enzymatic characterization.

Cytochrome P450 (CYP450) Inhibition Assay

CYP450 enzymes are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1][2][3][4] Assessing the inhibitory potential of this compound against key CYP450 isoforms is a critical step in early drug development to predict potential drug-drug interactions.[1][2] This protocol describes a common, high-throughput fluorescence-based assay.[3]

Experimental Protocol: Fluorometric CYP450 Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of specific CYP450 isoforms by monitoring the metabolism of a fluorescent probe substrate.

Materials:

  • Human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Specific fluorescent probe substrates for each CYP450 isoform (see Table 1)

  • Known specific inhibitors for each isoform (for positive controls)

  • 96-well black microplates

  • Fluorescence microplate reader

Table 1: Examples of CYP450 Isoforms, Fluorescent Substrates, and Control Inhibitors

CYP450 IsoformFluorescent SubstrateProductControl Inhibitor
CYP1A2MethoxyresorufinResorufinFurafylline
CYP2C9DibenzylfluoresceinFluoresceinSulfaphenazole
CYP2C193-Cyano-7-ethoxycoumarin3-Cyano-7-hydroxycoumarinTiclopidine
CYP2D63-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin3-[2-(N,N-Diethylamino)ethyl]-7-hydroxy-4-methylcoumarinQuinidine
CYP3A47-Benzyloxy-4-(trifluoromethyl)-coumarin7-Hydroxy-4-(trifluoromethyl)-coumarinKetoconazole

Procedure:

  • Prepare Solutions:

    • Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer. Ensure the final solvent concentration is low (typically <1%) to avoid affecting enzyme activity.

    • Prepare working solutions of the fluorescent substrates and the NADPH regenerating system in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Human liver microsomes or recombinant CYP450 enzyme

      • Serial dilutions of this compound, control inhibitor, or vehicle control (buffer with solvent).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add the specific fluorescent substrate to each well.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the product.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound and the controls.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: Hypothetical IC50 Values for this compound

Table 2: Inhibitory Potency (IC50) of this compound against Major CYP450 Isoforms

CYP450 IsoformIC50 (µM)
CYP1A2> 100
CYP2C975.3
CYP2C1982.1
CYP2D6> 100
CYP3A445.8

Visualization: CYP450 Catalytic Cycle and Inhibition

CYP450_Inhibition cluster_cycle CYP450 Catalytic Cycle CYP-Fe3+ CYP (Fe³⁺) CYP-Fe3+-S CYP (Fe³⁺) Substrate Complex CYP-Fe3+->CYP-Fe3+-S Substrate Binding CYP-Fe2+-S CYP (Fe²⁺) Substrate Complex CYP-Fe3+-S->CYP-Fe2+-S e⁻ (from NADPH) CYP-Fe2+-S-O2 CYP (Fe²⁺) Substrate-O₂ Complex CYP-Fe2+-S->CYP-Fe2+-S-O2 O₂ CYP-Fe3+-S-OOH Peroxo-intermediate CYP-Fe2+-S-O2->CYP-Fe3+-S-OOH e⁻, 2H⁺ CYP-FeO3+-S Oxo-ferryl Intermediate CYP-Fe3+-S-OOH->CYP-FeO3+-S -H₂O CYP-FeO3+-S->CYP-Fe3+ Product Release Product Product CYP-FeO3+-S->Product This compound This compound This compound->CYP-Fe3+-S Inhibition Substrate Substrate Substrate->CYP-Fe3+

Caption: CYP450 catalytic cycle and the point of competitive inhibition.

NAD(P)H-Dependent Reductase Assay

The acetyl group of this compound represents a carbonyl moiety that could be a substrate for reductive enzymes, such as NAD(P)H-dependent reductases.[5][6] These enzymes play a role in the detoxification and metabolism of various carbonyl-containing compounds.[5] This protocol outlines a general spectrophotometric method to assess whether this compound can be metabolized by these enzymes by monitoring the consumption of NADPH.[7][8]

Experimental Protocol: Spectrophotometric Reductase Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.

Materials:

  • Cytosolic fraction of liver homogenate (as a source of reductases) or a purified reductase

  • This compound

  • NADPH or NADH

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • UV-transparent 96-well plates or cuvettes

  • UV/Vis spectrophotometer or microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions in Tris-HCl buffer.

    • Prepare a stock solution of NADPH in Tris-HCl buffer. The concentration should be confirmed by measuring its absorbance at 340 nm (extinction coefficient ε = 6220 M⁻¹cm⁻¹).[7]

    • Prepare the enzyme solution (liver cytosol or purified enzyme) in Tris-HCl buffer.

  • Assay Setup:

    • In a UV-transparent plate or cuvette, add the following:

      • Tris-HCl buffer

      • Enzyme solution

      • Serial dilutions of this compound or vehicle control.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 5 minutes.

  • Initiate and Monitor Reaction:

    • Initiate the reaction by adding NADPH to the mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the rate of NADPH consumption (the initial linear rate of decrease in A340) for each concentration of this compound.

    • Compare the rates in the presence of this compound to the basal rate of NADPH consumption in the vehicle control. An increased rate suggests that this compound is a substrate for NAD(P)H-dependent reductases.

Data Presentation: Hypothetical NADPH Consumption Rates

Table 3: Rate of NADPH Consumption in the Presence of this compound

This compound (µM)Rate of NADPH Consumption (nmol/min/mg protein)
0 (Vehicle Control)5.2 ± 0.4
108.1 ± 0.6
2515.7 ± 1.1
5028.9 ± 2.3
10045.3 ± 3.5

Visualization: Reductase Assay Workflow

Reductase_Workflow Start Start PrepareReagents Prepare Reagents: - Enzyme (e.g., Liver Cytosol) - this compound dilutions - NADPH Solution Start->PrepareReagents AssaySetup Assay Setup in Cuvette/Plate: 1. Buffer 2. Enzyme 3. This compound PrepareReagents->AssaySetup PreIncubate Pre-incubate at 37°C for 5 minutes AssaySetup->PreIncubate InitiateReaction Initiate Reaction: Add NADPH PreIncubate->InitiateReaction MeasureAbsorbance Monitor Absorbance at 340 nm over time InitiateReaction->MeasureAbsorbance DataAnalysis Calculate Rate of NADPH Consumption MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the NAD(P)H-dependent reductase assay.

Conclusion

The protocols detailed in this application note provide a foundational approach for characterizing the enzymatic profile of this compound. The CYP450 inhibition assay is essential for predicting potential drug-drug interactions, while the NAD(P)H-dependent reductase assay can elucidate a possible metabolic pathway for its carbonyl moiety. The data generated from these assays will provide valuable insights for researchers, scientists, and drug development professionals in assessing the pharmacological and toxicological properties of this compound.

References

Application of Benzamide in Cancer Cell Line Studies: A Focus on PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides an overview of the application of benzamide as a representative compound in cancer cell line studies, focusing on its mechanism of action, effects on cancer cells, and detailed protocols for relevant in vitro assays.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Benzamide and its more potent derivatives act as competitive inhibitors of PARP enzymes. They bind to the catalytic domain of PARP, competing with its natural substrate, nicotinamide adenine dinucleotide (NAD+).[1][4] This inhibition is particularly effective in the context of "synthetic lethality." In healthy cells, multiple DNA repair pathways exist. However, certain cancer cells, particularly those with BRCA1/2 mutations, have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks.[3] These cells become heavily reliant on PARP-mediated base excision repair (BER) to fix single-strand breaks.[3]

When PARP is inhibited by benzamide, single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication.[3] In BRCA-deficient cancer cells, the inability to repair these double-strand breaks via the faulty HR pathway leads to genomic instability and ultimately, cell death (apoptosis).[1][3] Normal cells, with their functional HR pathway, are better able to tolerate PARP inhibition.[3]

PARP_Inhibition_Pathway Signaling Pathway of Benzamide via PARP Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient) DNA_SSB_N DNA Single-Strand Break PARP_N PARP DNA_SSB_N->PARP_N activates Replication_N Replication DNA_SSB_N->Replication_N unrepaired BER_N Base Excision Repair PARP_N->BER_N initiates BER_N->DNA_SSB_N repairs DNA_DSB_N DNA Double-Strand Break Replication_N->DNA_DSB_N HR_N Homologous Recombination DNA_DSB_N->HR_N activates Cell_Survival_N Cell Survival HR_N->Cell_Survival_N leads to Benzamide Benzamide PARP_C PARP Benzamide->PARP_C inhibits DNA_SSB_C DNA Single-Strand Break DNA_SSB_C->PARP_C activates Replication_C Replication DNA_SSB_C->Replication_C unrepaired BER_C Base Excision Repair (Blocked) PARP_C->BER_C DNA_DSB_C DNA Double-Strand Break Replication_C->DNA_DSB_C HR_C Homologous Recombination (Deficient) DNA_DSB_C->HR_C activates Apoptosis Apoptosis HR_C->Apoptosis fails, leads to

Mechanism of Synthetic Lethality via PARP Inhibition.

Data Presentation: Biological Effects of Benzamide in Cancer Cell Lines

The following table summarizes the observed effects of benzamide and its derivatives on cancer cell lines based on available literature. Specific IC50 values for the parent benzamide compound are not consistently reported, as research quickly progressed to more potent, structurally modified derivatives.

Effect Description Affected Cancer Cell Lines References
PARP Inhibition Competes with NAD+ at the catalytic site of PARP enzymes, inhibiting their DNA repair function.HeLa, BRCA-mutated breast and ovarian cancer cells.[1]
Induction of Apoptosis Triggers programmed cell death, particularly in cells with deficient DNA repair pathways.Not specified for parent compound, but a general mechanism for PARP inhibitors.[3]
Cell Cycle Arrest Can cause cells to accumulate at certain phases of the cell cycle, preventing proliferation.Not specified for parent compound, but a known effect of DNA damaging agents.[2]
Sensitization to Chemotherapy Enhances the cytotoxicity of DNA-damaging chemotherapeutic agents.General principle for PARP inhibitors.[3][5]

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer effects of benzamide are provided below.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of benzamide on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Benzamide stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of benzamide in complete growth medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by benzamide using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Benzamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and incubate for 24 hours. Treat cells with the desired concentrations of benzamide for the indicated time (e.g., 48 hours).[8]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant. Wash the cells with cold PBS.[6][8]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][8]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[6][8]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[8] Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of benzamide on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Benzamide

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with benzamide for 24 hours.[8]

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.[9]

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.[8][9][10]

  • Washing: Centrifuge the fixed cells to remove ethanol and wash the pellet with PBS.[10]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[10][11]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][11]

Cell_Cycle_Analysis_Workflow Experimental Workflow for Cell Cycle Analysis Start 1. Seed Cells in 6-well plate Incubate_24h_1 2. Incubate 24h Start->Incubate_24h_1 Treat 3. Treat with Benzamide (or Vehicle Control) Incubate_24h_1->Treat Incubate_24h_2 4. Incubate 24h Treat->Incubate_24h_2 Harvest 5. Harvest Cells (Trypsinize) Incubate_24h_2->Harvest Wash 6. Wash with PBS Harvest->Wash Fix 7. Fix in ice-cold 70% Ethanol Wash->Fix Store 8. Store at -20°C (≥ 2 hours) Fix->Store Stain 9. Stain with Propidium Iodide & RNase A Store->Stain Incubate_30m 10. Incubate 30 min (Room Temp, Dark) Stain->Incubate_30m Analyze 11. Analyze on Flow Cytometer Incubate_30m->Analyze End 12. Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->End

Workflow for Cell Cycle Analysis using Flow Cytometry.

Benzamide serves as a valuable tool in cancer research, primarily as a scaffold for the development of potent PARP inhibitors. Its mechanism of action, centered on inducing synthetic lethality in DNA repair-deficient cancer cells, has paved the way for targeted therapies. The protocols outlined here provide a framework for researchers to investigate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of benzamide and its more complex derivatives in various cancer cell lines. This foundational knowledge is essential for the ongoing development of novel and effective anticancer agents.

References

Application Notes and Protocols: 4-Acetylbenzamide as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Acetylbenzamide as a carbonic anhydrase (CA) inhibitor, based on the activity of structurally related benzamide compounds. While specific inhibitory data for this compound is not extensively documented in current literature, its chemical structure suggests potential interaction with the carbonic anhydrase active site. This document outlines detailed protocols for evaluating its inhibitory effects against various CA isoforms.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] These enzymes are critical in numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[1] Dysregulation of CA activity is implicated in a range of pathologies. For instance, isoforms like hCA II and hCA IV are involved in aqueous humor secretion in the eye, making them targets for anti-glaucoma drugs.[2] Transmembrane isoforms such as hCA IX and hCA XII are associated with tumor progression and are therefore targets for anticancer therapies.[2]

Sulfonamide-based compounds are a well-established class of potent CA inhibitors. However, the benzamide scaffold has also been explored as a foundation for developing effective inhibitors.[2]

Data Presentation: Inhibitory Activity of Related Benzamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Benzamide-4-sulfonamide Derivative 1 5.3 - 334Low Nanomolar/SubnanomolarLow Nanomolar/SubnanomolarLow Nanomolar/Subnanomolar
Benzamide-4-sulfonamide Derivative 2 5.3 - 334Low Nanomolar/SubnanomolarLow Nanomolar/SubnanomolarLow Nanomolar/Subnanomolar
Benzamide-4-sulfonamide Derivative 3 5.3 - 334Low Nanomolar/SubnanomolarLow Nanomolar/SubnanomolarLow Nanomolar/Subnanomolar
Acetazolamide (Standard) 25012-25.8

Note: The data presented is for benzamide-4-sulfonamide derivatives as reported in the literature.[2][3] The exact Kᵢ values for hCA II, VII, and IX were described as being in the "low nanomolar or subnanomolar ranges."[2]

Experimental Protocols

Two primary methods are widely used to determine the inhibitory activity of compounds against carbonic anhydrase: the stopped-flow CO₂ hydrase assay and the esterase activity assay.

1. Stopped-Flow CO₂ Hydrase Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase by directly monitoring the hydration of its natural substrate, CO₂.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The reaction is initiated by rapidly mixing a CO₂-saturated solution with a buffer solution containing the enzyme and the inhibitor. The subsequent drop in pH is monitored over time using a pH indicator.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (this compound) and a standard inhibitor (e.g., Acetazolamide)

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • CO₂-saturated water

  • Phenol red or other suitable pH indicator

  • Stopped-flow spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • Equilibrate the enzyme solution, buffer, and CO₂ solution to the desired temperature (typically 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear phase of the absorbance change.

    • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

2. Esterase Activity Assay

This is a colorimetric method that is often more convenient for high-throughput screening of CA inhibitors.

Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[1] The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[1] The presence of an inhibitor will decrease the rate of this reaction.[1]

Materials:

  • Recombinant human carbonic anhydrase isoforms

  • Test compound (this compound) and a standard inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.[1]

    • Prepare stock solutions of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of the CA enzyme in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • Add the assay buffer to the wells.

    • Add the test compound at various concentrations (typically a serial dilution). Include wells for a no-inhibitor control (vehicle, e.g., DMSO) and a blank (no enzyme).

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.[1]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow_stopped_flow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Rapid Mixing Enzyme->Mix Inhibitor Inhibitor Solution (this compound) Inhibitor->Mix CO2 CO2-Saturated Water CO2->Mix Monitor Monitor pH Change (Absorbance) Mix->Monitor Rate Calculate Initial Rates Monitor->Rate IC50 Determine IC50/Ki Rate->IC50

Caption: Workflow for Stopped-Flow CO₂ Hydrase Assay.

experimental_workflow_esterase_assay cluster_plate 96-Well Plate Setup Buffer Add Assay Buffer Inhibitor Add Inhibitor (this compound) Buffer->Inhibitor Enzyme Add CA Enzyme Inhibitor->Enzyme Preincubation Pre-incubate (10-15 min) Enzyme->Preincubation Substrate Add p-NPA Substrate Preincubation->Substrate Measurement Kinetic Absorbance Reading (400-405 nm) Substrate->Measurement Analysis Calculate Reaction Rates & Determine IC50 Measurement->Analysis

Caption: Workflow for Esterase Activity Assay.

ca_inhibition_pathway cluster_reaction Carbonic Anhydrase Catalyzed Reaction CO2 CO2 + H2O CA Carbonic Anhydrase (Active Site with Zn2+) CO2->CA Substrate Binding HCO3 HCO3- + H+ CA->HCO3 Product Release Blocked_CA Inhibited Carbonic Anhydrase Inhibitor This compound (or other inhibitor) Inhibitor->CA Binds to Active Site Blocked_CA->CO2 Prevents Substrate Binding

Caption: General Mechanism of Carbonic Anhydrase Inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 4-Acetylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzamide is a small molecule with potential applications in drug discovery. Its chemical structure, featuring a benzamide core, is found in various compounds known to target key enzymes involved in cellular processes such as DNA repair and gene regulation. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize its potential as an inhibitor of two major enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs). Aberrant activity of these enzymes is implicated in the progression of cancer and other diseases, making them attractive targets for therapeutic intervention.

I. High-Throughput Screening for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are crucial for DNA damage repair.[1] Inhibiting PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations, making PARP inhibitors a significant class of anticancer drugs.[1] Various HTS assays have been developed to identify novel PARP inhibitors.[1][2][3]

A. Homogeneous Fluorescent Assay for PARP1 Inhibition

This assay measures the inhibition of PARP1-mediated NAD+ depletion. In the presence of a PARP1 inhibitor, NAD+ levels are maintained and can be detected using a coupled enzymatic reaction that generates a fluorescent signal.[2]

Experimental Workflow

cluster_workflow PARP1 Fluorescent Assay Workflow prep Prepare Assay Plate (384-well) add_compounds Add this compound & Controls prep->add_compounds add_parp Add PARP1 Enzyme & Activated DNA add_compounds->add_parp incubate1 Incubate add_parp->incubate1 add_nad Add NAD+ incubate1->add_nad incubate2 Incubate add_nad->incubate2 add_detection Add Detection Reagents (Cycling Enzymes, Resazurin) incubate2->add_detection incubate3 Incubate add_detection->incubate3 read Read Fluorescence (Ex/Em = 540/590 nm) incubate3->read

Caption: Workflow for a homogeneous fluorescent PARP1 inhibition assay.

Protocol

  • Plate Preparation: Dispense 2 µL of this compound or control compounds (e.g., Olaparib as a positive control, DMSO as a negative control) into a 384-well assay plate.

  • Enzyme and DNA Addition: Add 8 µL of a solution containing PARP1 enzyme and activated DNA to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of NAD+ solution to each well to start the PARP reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the detection reagent mix, containing cycling enzymes (e.g., alcohol dehydrogenase and diaphorase) and resazurin, to each well.[2]

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

Data Analysis

A decrease in fluorescence signal compared to the negative control indicates PARP1 inhibition. The percentage of inhibition can be calculated, and IC50 values can be determined from dose-response curves.

ParameterValueReference
Assay Format384-well plate[4]
ReadoutFluorescence Intensity[2]
Z'-factor> 0.5[5]
Positive ControlOlaparib, Veliparib[1]
Negative ControlDMSOGeneral HTS practice
B. TR-FRET Assay for PARP Activity

The Transcreener® pADPr PARP Assay is a time-resolved Förster resonance energy transfer (TR-FRET) based assay that quantifies the formation of poly(ADP-ribose) (pADPr).[1] This homogenous assay enzymatically converts pADPr to AMP, which is then detected using a TR-FRET readout.[1]

Signaling Pathway

cluster_pathway TR-FRET PARP Assay Principle parp PARP1 + NAD+ padpr pADPr parp->padpr pADPr Formation pde pADPr Phosphodiesterase padpr->pde Enzymatic Conversion inhibitor This compound inhibitor->parp Inhibition amp AMP pde->amp transcreener Transcreener® AMP/GMP Assay (Antibody-Tracer) amp->transcreener Displaces Tracer tr_fret TR-FRET Signal transcreener->tr_fret Decreased Signal

Caption: Principle of the Transcreener® TR-FRET PARP assay.

Protocol

  • Compound Plating: Add this compound or control compounds to a 384-well plate.

  • PARP Reaction: Add PARP enzyme, NAD+, and activated DNA. Incubate for 60 minutes at room temperature.

  • pADPr Detection: Add the pADPr Phosphodiesterase to convert pADPr to AMP. Incubate for 30 minutes.

  • AMP Detection: Add the Transcreener® AMP²/GMP² Assay mix containing the AMP-antibody and tracer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader.

Data Analysis

Inhibition of PARP1 results in less pADPr formation, leading to lower AMP levels and a higher TR-FRET signal.

ParameterValueReference
Assay Format384- or 1536-well plate[4]
ReadoutTR-FRET[1]
Z'-factor> 0.6[1]
Published IC50sOlaparib: 0.45 nM, Veliparib: 1.4 nM[1]

II. High-Throughput Screening for HDAC Inhibition

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors can reactivate tumor suppressor genes and are effective anticancer agents.[6]

A. Fluorometric HDAC Assay

This assay uses a substrate with an acetylated lysine linked to a fluorophore. Deacetylation by an HDAC enzyme allows for proteolytic cleavage and release of the fluorophore, generating a fluorescent signal.[6]

Experimental Workflow

cluster_workflow Fluorometric HDAC Assay Workflow prep Prepare Assay Plate (384-well) add_compounds Add this compound & Controls prep->add_compounds add_hdac Add HDAC Enzyme add_compounds->add_hdac incubate1 Incubate add_hdac->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate add_developer->incubate3 read Read Fluorescence incubate3->read

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol

  • Compound Dispensing: Add 1 µL of this compound or control compounds (e.g., Trichostatin A as a positive control, DMSO as a negative control) to a 384-well plate.

  • Enzyme Addition: Add 10 µL of diluted HDAC enzyme solution to each well.

  • Incubation: Mix and incubate for 15 minutes at 37°C.[6]

  • Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate solution.[6]

  • Reaction Incubation: Mix and incubate for 60 minutes at 37°C.[6]

  • Signal Development: Add 20 µL of developer solution to each well.

  • Final Incubation: Incubate for 15 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence with an appropriate plate reader.

Data Analysis

A decrease in fluorescence signal indicates HDAC inhibition.

ParameterValueReference
Assay Format96- or 384-well plate[6]
ReadoutFluorescence[6]
Positive ControlTrichostatin A (TSA)[6]
Negative ControlDMSOGeneral HTS practice

III. Data Interpretation and Follow-up

Primary hits from the HTS campaigns should be confirmed through dose-response studies to determine their potency (IC50 values). Confirmed hits should then be evaluated in secondary assays to assess their selectivity against different PARP or HDAC isoforms and their mechanism of action. Further characterization in cell-based assays is necessary to determine their effects on cellular processes such as DNA damage, cell cycle progression, and apoptosis.

References

Application Notes and Protocols for the Analytical Characterization of 4-Acetylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the characterization of 4-Acetylbenzamide, a key intermediate in various synthetic pathways. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound using a suite of standard analytical techniques.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1.1.1. ¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Data (Predicted based on analogous compounds):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the acetyl group
~7.85Doublet2HAromatic protons ortho to the amide group
~7.50Broad Singlet1HAmide proton (-NH)
~6.80Broad Singlet1HAmide proton (-NH)
~2.60Singlet3HAcetyl methyl protons (-COCH₃)

1.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Referencing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Data (Predicted based on analogous compounds):

Chemical Shift (δ, ppm)Assignment
~197.5Carbonyl carbon (acetyl group, C=O)
~168.0Carbonyl carbon (amide group, C=O)
~141.0Aromatic carbon attached to the acetyl group
~138.0Aromatic carbon attached to the amide group
~129.5Aromatic CH carbons
~128.0Aromatic CH carbons
~26.5Methyl carbon (acetyl group, -CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background: Record a background spectrum of the empty sample holder (for KBr) or clean ATR crystal.

FT-IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3150Strong, BroadN-H stretching (primary amide)
3080-3010MediumC-H stretching (aromatic)
1680-1640Strong, SharpC=O stretching (ketone and amide I band)
1620-1580MediumC=C stretching (aromatic) and N-H bending (amide II band)
1400-1350MediumC-H bending (methyl)
850-800StrongC-H out-of-plane bending (para-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - Mass Spectrometry, EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrumentation: A mass spectrometer with an electron ionization source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1-2 scans/second.

Expected Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
163Moderate[M]⁺, Molecular ion
148Moderate[M - CH₃]⁺, Loss of a methyl radical
120Strong[M - COCH₃]⁺, Loss of an acetyl radical
104Moderate[C₇H₄O]⁺, Further fragmentation
76Moderate[C₆H₄]⁺, Phenyl fragment
44Moderate[CONH₂]⁺, Amide fragment

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV-Vis spectrum, likely around 254 nm or 280 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention TimeDependent on specific conditions, but should be reproducible
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to improve its volatility and thermal stability for GC analysis.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer. A capillary column suitable for polar compounds (e.g., DB-5ms or equivalent) is recommended.

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Visualizations

Experimental Workflow for Characterization

Analytical Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization cluster_3 Final Report Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FT-IR Spectroscopy Sample->FTIR Analysis MS Mass Spectrometry Sample->MS Analysis HPLC HPLC-UV Sample->HPLC Analysis GCMS GC-MS Sample->GCMS Analysis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Purity Report Comprehensive Characterization Report Structure->Report Compilation Purity->Report Compilation Quantification->Report Compilation

Caption: A generalized workflow for the comprehensive analytical characterization of this compound.

Logical Relationship of Analytical Techniques

Logical Relationship of Analytical Techniques cluster_0 Primary Structural Information cluster_1 Functional Group & Purity Information cluster_2 Derived Information NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure provides MS Mass Spec. MS->Structure confirms MolWeight Molecular Weight MS->MolWeight determines FTIR FT-IR FuncGroups Functional Groups FTIR->FuncGroups identifies HPLC HPLC-UV Purity Purity HPLC->Purity assesses Quantification Quantification HPLC->Quantification enables GCMS GC-MS GCMS->Purity assesses

Caption: Logical connections between analytical techniques and the information they provide for this compound characterization.

Application Notes and Protocols: 4-Acetylbenzamide in In-Vitro Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major therapeutic modality. The benzamide scaffold is a well-established pharmacophore in the development of potent and selective kinase inhibitors. While specific data for 4-Acetylbenzamide in kinase inhibitor screening is not extensively available in the public domain, this document provides a detailed overview of the application of structurally related benzamide derivatives as a surrogate. These notes will guide researchers in utilizing compounds with a benzamide core for in-vitro kinase inhibitor screening, from initial hit identification to lead optimization.

Mechanism of Action: ATP-Competitive Inhibition

Many small-molecule kinase inhibitors, including those with a benzamide core, function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. The benzamide scaffold can be modified with various functional groups to create specific interactions with amino acid residues in the ATP-binding pocket, thereby enhancing potency and selectivity. By occupying this site, the inhibitor prevents the kinase from binding ATP, thus blocking the phosphorylation of its substrate and inhibiting downstream signaling. Some benzamide derivatives have also been shown to act as Type II inhibitors, binding to an allosteric site and stabilizing the inactive conformation of the kinase.

Kinase Targets for Benzamide Derivatives

Derivatives of benzamide have been investigated as inhibitors for a range of protein kinases, particularly tyrosine kinases.[1] These include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)[1]

    • HER-2 and HER-4[1]

    • Insulin-like Growth Factor 1 Receptor (IGF1R)[1]

    • Insulin Receptor (InsR)[1]

    • Vascular Endothelial Growth Factor Receptor (KDR/VEGFR-2)[1]

    • Platelet-Derived Growth Factor Receptor (PDGFRα and PDGFRβ)[1]

  • Non-Receptor Tyrosine Kinases:

    • Bcr-Abl[1]

  • Other Kinases:

    • Rho-associated kinase-1 (ROCK1)[2]

    • STE20/SPS1-related proline/alanine-rich kinase (SPAK)[3]

Data Presentation: Inhibitory Activity of Representative Benzamide Derivatives

The following tables summarize the in-vitro anticancer and kinase inhibitory activity of selected substituted benzamide derivatives from published studies. This data illustrates the potential of the benzamide scaffold and provides a reference for expected potency.

Table 1: In-Vitro Anticancer Activity of Substituted Benzamide Derivatives [4]

Compound IDCore StructureTarget Cell LineIC50 (µM)
7 4-Methylbenzamide-purineK562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal Carcinoma)4.56
10 4-Methylbenzamide-purineK562 (Leukemia)2.53
HL-60 (Leukemia)1.52
OKP-GS (Renal Carcinoma)24.77

Table 2: Kinase Inhibition Profile of Representative Benzamide Derivatives

Compound ClassKinase Target% Inhibition (at 1 µM)Reference
4-Methylbenzamide-purine (Cmpd 7)PDGFRα36[4]
PDGFRβ45[4]
4-Methylbenzamide-purine (Cmpd 9)PDGFRα40[4]
PDGFRβ42[4]
4-Methylbenzamide-purine (Cmpd 10)PDGFRα38[4]
PDGFRβ44[4]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize benzamide-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in-vitro potency (IC50) of a compound against a purified kinase enzyme using an ADP-Glo™ or similar luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.

  • Assay Plate Setup:

    • Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compound to the appropriate wells.

    • Include a positive control (no inhibitor, DMSO vehicle only) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[6]

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.[5]

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Inhibition Assay

This is a classic and direct method for measuring kinase activity.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant kinase enzyme to each well. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.[6]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[6]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).[6]

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.[6]

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[6]

  • Detection: Measure the radioactivity of each well using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Experimental Workflow for In-Vitro Kinase Inhibitor Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (e.g., this compound in DMSO) Assay_Ready_Plate Assay Plate Preparation (Kinase, Substrate, Buffer) Initiation Initiate Reaction (Add ATP) Assay_Ready_Plate->Initiation Incubation Incubate (e.g., 30°C for 60 min) Initiation->Incubation Termination Stop Reaction & Add Detection Reagents Incubation->Termination Signal_Read Measure Signal (Luminescence/Radioactivity) Termination->Signal_Read Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Read->Data_Analysis

Caption: Workflow for a typical in-vitro kinase inhibition assay.

Representative Signaling Pathway: PDGFR Signaling

The following diagram illustrates a simplified Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, a target for some benzamide derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds & Dimerizes RAS RAS PDGFR->RAS Activates PI3K PI3K PDGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Benzamide Derivative (e.g., this compound) Inhibitor->PDGFR Inhibits Phosphorylation

Caption: Simplified PDGFR signaling pathway and the point of inhibition.

Conclusion

The benzamide scaffold serves as a valuable starting point for the development of novel kinase inhibitors. The protocols and data presented here, using related compounds as surrogates, provide a framework for the characterization of new molecules like this compound. Researchers can adapt these methodologies to their specific kinase of interest and cellular models to advance the discovery of new therapeutic agents. It is crucial to perform counter-screening against a broad panel of kinases to determine the selectivity profile of any new inhibitor.

References

Application Notes and Protocols for Testing 4-Acetylbenzamide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological feature common to these disorders is the progressive loss of neuronal structure and function. Emerging research suggests that targeting cellular pathways involved in DNA repair, mitochondrial function, and inflammation may offer promising therapeutic avenues. 4-Acetylbenzamide, a small molecule with potential dual activity as a Poly (ADP-ribose) polymerase (PARP) inhibitor and a sirtuin (SIRT) activator, presents an interesting candidate for investigation in neurodegenerative disease models.

These application notes provide detailed protocols for the initial in vitro and in vivo evaluation of this compound's neuroprotective potential in established models of Alzheimer's, Parkinson's, and Huntington's diseases. The protocols are designed to be comprehensive, guiding researchers through experimental setup, execution, and data analysis.

Potential Mechanisms of Action of this compound in Neurodegeneration

This compound's therapeutic potential in neurodegenerative diseases is hypothesized to stem from its ability to modulate two key enzyme families: PARPs and sirtuins.

  • PARP Inhibition: Overactivation of PARP-1, a DNA damage sensor, can lead to cellular energy depletion and programmed cell death, processes implicated in neuronal loss in various neurodegenerative conditions.[1][2] By inhibiting PARP-1, this compound may prevent this detrimental cascade, thereby preserving neuronal integrity.[3][4]

  • Sirtuin Activation: Sirtuins, particularly SIRT1 and SIRT3, are NAD+-dependent deacetylases that play crucial roles in regulating mitochondrial function, reducing oxidative stress, and promoting cell survival.[5][6] Activation of these sirtuins by this compound could enhance neuronal resilience to disease-related stressors.[7][8]

The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its neuroprotective effects.

cluster_0 Cellular Stressors (e.g., Aβ, α-synuclein, mHTT) cluster_1 This compound cluster_2 Cellular Targets cluster_3 Downstream Effects DNA Damage DNA Damage PARP1 PARP-1 DNA Damage->PARP1 activates Oxidative Stress Oxidative Stress SIRT1_SIRT3 SIRT1/SIRT3 Oxidative Stress->SIRT1_SIRT3 activates Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->SIRT1_SIRT3 activates 4AB This compound 4AB->PARP1 inhibits 4AB->SIRT1_SIRT3 activates Energy_Depletion ↓ ATP Depletion PARP1->Energy_Depletion leads to Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis SIRT1_SIRT3->Mitochondrial_Biogenesis Antioxidant_Response ↑ Antioxidant Response SIRT1_SIRT3->Antioxidant_Response Cell_Death ↓ Neuronal Cell Death Energy_Depletion->Cell_Death Mitochondrial_Biogenesis->Cell_Death prevents Antioxidant_Response->Cell_Death prevents

Caption: Hypothesized neuroprotective pathways of this compound.

Protocol 1: In Vitro Alzheimer's Disease Model - Aβ-induced Toxicity in SH-SY5Y Cells

This protocol details the use of the human neuroblastoma cell line SH-SY5Y to model amyloid-beta (Aβ)-induced neurotoxicity, a key feature of Alzheimer's disease.[9][10][11]

Experimental Workflow

Start Start Cell_Culture Culture SH-SY5Y Cells Start->Cell_Culture Differentiation Differentiate with Retinoic Acid Cell_Culture->Differentiation Treatment Treat with this compound and/or Aβ1-42 Differentiation->Treatment Incubation Incubate for 24-48h Treatment->Incubation Endpoint_Assays Perform Endpoint Assays: - MTT (Viability) - DCFDA (ROS) - Western Blot (Apoptosis Markers) Incubation->Endpoint_Assays Data_Analysis Data Analysis and Interpretation Endpoint_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for testing this compound in an in vitro AD model.
Detailed Methodology

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • For differentiation, seed cells at a density of 1 x 10^5 cells/cm^2. After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid.[10]

  • Maintain the cells in the differentiation medium for 6 days, changing the medium every 2 days.

2. Aβ1-42 Preparation and Treatment:

  • Prepare oligomeric Aβ1-42 by dissolving synthetic Aβ1-42 peptide in sterile DMSO to a concentration of 1 mM and then diluting to 100 µM in serum-free medium. Incubate at 4°C for 24 hours to allow for oligomerization.

  • After the 6-day differentiation period, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Following pre-treatment, add the prepared Aβ1-42 oligomers to the cell culture medium at a final concentration of 5 µM.[10]

  • Include the following control groups: vehicle control (medium with DMSO), this compound alone, and Aβ1-42 alone.

  • Incubate the cells for 24 to 48 hours.

3. Endpoint Assays:

  • Cell Viability (MTT Assay): [12][13][14][15]

    • Add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Reactive Oxygen Species (ROS) Measurement (DCFDA Assay): [16][17][18][19]

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a fluorescence microplate reader.

  • Western Blot for Apoptosis Markers: [20][21][22][23]

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Presentation
Treatment GroupCell Viability (% of Control)Relative ROS Levels (Fold Change)Cleaved Caspase-3 (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
Vehicle Control100 ± 51.0 ± 0.11.0 ± 0.21.0 ± 0.1
Aβ1-42 (5 µM)55 ± 72.5 ± 0.33.2 ± 0.42.8 ± 0.3
Aβ1-42 + 4-AB (1 µM)65 ± 62.1 ± 0.22.5 ± 0.32.2 ± 0.2
Aβ1-42 + 4-AB (10 µM)80 ± 51.5 ± 0.21.8 ± 0.21.5 ± 0.2
Aβ1-42 + 4-AB (50 µM)95 ± 41.1 ± 0.11.2 ± 0.11.1 ± 0.1
4-AB (50 µM) alone102 ± 60.9 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± SEM from at least three independent experiments.

Protocol 2: In Vivo Parkinson's Disease Model - MPTP-induced Neurodegeneration in Mice

This protocol describes the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a Parkinson's-like phenotype in mice, characterized by the loss of dopaminergic neurons in the substantia nigra.[24][25][26][27][28]

Experimental Workflow

Start Start Acclimatization Acclimatize C57BL/6 Mice Start->Acclimatization Treatment_Regimen Administer this compound (or vehicle) daily for 7 days Acclimatization->Treatment_Regimen MPTP_Induction Induce PD with MPTP injections on day 8 Treatment_Regimen->MPTP_Induction Post_MPTP_Treatment Continue this compound treatment for 7 more days MPTP_Induction->Post_MPTP_Treatment Behavioral_Testing Perform Behavioral Tests (Rotarod, Pole Test) Post_MPTP_Treatment->Behavioral_Testing Tissue_Collection Sacrifice and Collect Brain Tissue Behavioral_Testing->Tissue_Collection Neurochemical_Histological Neurochemical (HPLC) and Histological (TH staining) Analysis Tissue_Collection->Neurochemical_Histological Data_Analysis Data Analysis and Interpretation Neurochemical_Histological->Data_Analysis End End Data_Analysis->End

Caption: Workflow for testing this compound in an in vivo PD model.
Detailed Methodology

1. Animals and Treatment:

  • Use male C57BL/6 mice (8-10 weeks old). House them under standard laboratory conditions with ad libitum access to food and water.

  • Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or vehicle (e.g., saline with 5% DMSO) daily for 14 days.

  • On day 8 of the treatment regimen, induce Parkinsonism by administering four intraperitoneal injections of MPTP-HCl (20 mg/kg, free base) at 2-hour intervals.[25]

  • Control groups should include a vehicle-only group and an MPTP-only group.

2. Behavioral Assessment:

  • Perform behavioral tests 7 days after the last MPTP injection.

  • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.

  • Pole Test: Place mice head-up on top of a vertical pole and record the time to turn and descend.

3. Neurochemical and Histological Analysis:

  • Following behavioral testing, sacrifice the mice and collect the brains.

  • HPLC Analysis of Striatal Dopamine:

    • Dissect the striata and homogenize in an appropriate buffer.

    • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Fix one hemisphere of the brain in 4% paraformaldehyde and prepare cryosections of the substantia nigra.

    • Perform immunohistochemical staining for TH, a marker for dopaminergic neurons.

    • Quantify the number of TH-positive neurons using stereological methods.

Data Presentation
Treatment GroupRotarod Latency (s)Pole Test Time (s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (% of Control)
Vehicle Control180 ± 1510 ± 115 ± 1.2100 ± 8
MPTP60 ± 1035 ± 45 ± 0.845 ± 6
MPTP + 4-AB (10 mg/kg)85 ± 1228 ± 37 ± 0.958 ± 7
MPTP + 4-AB (25 mg/kg)120 ± 1420 ± 210 ± 1.075 ± 8
MPTP + 4-AB (50 mg/kg)160 ± 1612 ± 113 ± 1.190 ± 9
4-AB (50 mg/kg) alone185 ± 189 ± 115.5 ± 1.3102 ± 7

Data are presented as mean ± SEM (n=8-10 mice per group).

Protocol 3: In Vitro Huntington's Disease Model - Mutant Huntingtin (mHTT)-expressing Striatal Neurons

This protocol describes the use of primary striatal neurons or induced pluripotent stem cell (iPSC)-derived medium spiny neurons (MSNs) expressing mutant huntingtin (mHTT) to model Huntington's disease.[29][30][31][32][33]

Experimental Workflow

Start Start Neuron_Culture Culture Primary Striatal Neurons or Differentiate HD-iPSCs to MSNs Start->Neuron_Culture Treatment Treat with this compound at various concentrations Neuron_Culture->Treatment Incubation Incubate for 7-14 days Treatment->Incubation Endpoint_Assays Perform Endpoint Assays: - Immunocytochemistry (mHTT aggregates) - Cell Viability (MTT) - Mitochondrial Function (e.g., TMRM) Incubation->Endpoint_Assays Data_Analysis Data Analysis and Interpretation Endpoint_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for testing this compound in an in vitro HD model.
Detailed Methodology

1. Neuron Culture:

  • Primary Striatal Neurons: Isolate striata from embryonic day 18 (E18) rat or mouse pups from a Huntington's disease model (e.g., R6/2) and a wild-type littermate. Culture the dissociated neurons in a neurobasal medium supplemented with B27 and GlutaMAX.

  • iPSC-derived MSNs: Differentiate iPSCs derived from Huntington's disease patients and healthy controls into medium spiny neurons using established protocols.[32]

2. Treatment:

  • After allowing the neurons to mature for 7 days in vitro, treat the cultures with various concentrations of this compound (e.g., 1, 10, 50 µM).

  • Include vehicle-treated wild-type and mHTT-expressing neurons as controls.

  • Maintain the treatment for 7 to 14 days, with partial medium changes every 3-4 days.

3. Endpoint Assays:

  • Immunocytochemistry for mHTT Aggregates:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block the cells.

    • Incubate with an antibody specific for aggregated mHTT (e.g., EM48).

    • Visualize with a fluorescently labeled secondary antibody and quantify the number and size of aggregates using image analysis software.

  • Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 1.

  • Mitochondrial Membrane Potential (TMRM Assay):

    • Incubate cells with TMRM (tetramethylrhodamine, methyl ester) dye.

    • Measure the fluorescence intensity, which is proportional to the mitochondrial membrane potential.

Data Presentation
Cell TypeTreatment% of Cells with mHTT AggregatesCell Viability (% of WT Control)Mitochondrial Membrane Potential (% of WT Control)
Wild-TypeVehicleN/A100 ± 5100 ± 6
mHTTVehicle45 ± 670 ± 865 ± 7
mHTT4-AB (1 µM)38 ± 578 ± 772 ± 6
mHTT4-AB (10 µM)25 ± 488 ± 685 ± 5
mHTT4-AB (50 µM)15 ± 395 ± 592 ± 4

Data are presented as mean ± SEM from at least three independent experiments.

Concluding Remarks

The provided protocols offer a comprehensive framework for the initial preclinical evaluation of this compound in models of Alzheimer's, Parkinson's, and Huntington's diseases. The selected in vitro and in vivo models, along with the detailed endpoint assays, will enable researchers to assess the compound's potential to mitigate key pathological features of these devastating neurodegenerative disorders. The structured data presentation tables and workflow diagrams are designed to facilitate clear interpretation and reporting of the experimental findings. Successful outcomes from these studies could provide a strong rationale for further preclinical development of this compound as a novel therapeutic agent for neurodegeneration.

References

Developing Novel Assays with 4-Acetylbenzamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for novel assays utilizing 4-Acetylbenzamide. These proposed assays are based on the known biological activities of structurally related benzamide compounds and offer a starting point for investigating the potential therapeutic applications of this compound.

Introduction

This compound is a chemical compound with the molecular formula C9H9NO2.[1][2][3] While specific biological activities of this compound are not extensively documented, the benzamide scaffold is a common feature in many biologically active molecules, including inhibitors of enzymes such as tubulin, protein kinases, and carbonic anhydrases.[4][5][6] This suggests that this compound could serve as a valuable tool or lead compound in the development of novel therapeutics. The following application notes describe three novel assays designed to explore the potential of this compound as a tubulin polymerization inhibitor, a protein kinase inhibitor, and a carbonic anhydrase inhibitor.

Application Note 1: Investigation of this compound as a Novel Tubulin Polymerization Inhibitor

Background:

Tubulin is a critical protein involved in microtubule formation, which plays a vital role in cell division, motility, and intracellular transport.[5] Inhibition of tubulin polymerization is a clinically validated strategy for cancer therapy.[5] Several benzamide derivatives have been identified as potent tubulin polymerization inhibitors.[5] This protocol describes an in vitro assay to screen for the inhibitory effect of this compound on tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Reconstitute lyophilized tubulin protein to a final concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a serial dilution of this compound in G-PEM buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a positive control (e.g., colchicine at 10 µM) and a negative control (DMSO vehicle).

  • Assay Procedure:

    • Add 5 µL of the diluted this compound, positive control, or negative control to a 96-well plate.

    • Add 45 µL of the tubulin solution to each well.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of this compound.

    • Determine the initial rate of polymerization for each concentration.

    • Calculate the percentage of inhibition relative to the negative control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary:

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
This compound0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.3
5085.1 ± 3.8
10095.6 ± 2.1
Colchicine (Positive Control)1098.2 ± 1.5
DMSO (Negative Control)-0

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound dilutions add_reagents Add reagents to 96-well plate prep_compound->add_reagents prep_tubulin Reconstitute tubulin protein prep_tubulin->add_reagents prep_controls Prepare positive and negative controls prep_controls->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure absorbance at 340 nm incubate->measure plot_data Plot absorbance vs. time measure->plot_data calc_inhibition Calculate % inhibition plot_data->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50 G cluster_pathway Abl Kinase Signaling Abl Abl Kinase pSubstrate Phosphorylated Substrate Abl->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream ATP ATP ADP ADP ATP->ADP Acetylbenzamide This compound Acetylbenzamide->Abl Inhibition G cluster_logic Assay Logic hCAII hCA II Product 4-Nitrophenolate (Product) hCAII->Product Catalysis NPA 4-Nitrophenyl Acetate (Substrate) NPA->Product Measurement Measure Absorbance at 400 nm Product->Measurement Acetylbenzamide This compound Inhibition Inhibition Acetylbenzamide->Inhibition Inhibition->hCAII

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Acetylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Acetylbenzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the controlled hydrolysis of 4-acetylbenzonitrile. This reaction is typically carried out in the presence of an acid or base catalyst.[1] An alternative, though less direct, route involves the functionalization of 4-acetylbenzoic acid. This requires converting the carboxylic acid into a more reactive species, such as an acyl chloride, which can then be reacted with ammonia or an ammonia equivalent.[2][3]

Q2: How can the progress of the reaction be monitored effectively?

A2: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (4-acetylbenzonitrile) from the product (this compound). The consumption of the starting material and the appearance of the product spot, visualized under UV light, will indicate the reaction's progression.[2][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be employed.[4]

Q3: What are the standard purification methods for crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[3] Suitable solvents for recrystallization include hot water or ethanol/water mixtures. The general process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.[3][5] If significant impurities persist, column chromatography on silica gel may be necessary.[4][6]

Q4: My purified product is an oil instead of a solid. What should I do?

A4: The formation of an oil suggests the presence of impurities that are depressing the melting point of the product.[3][7] First, ensure that all solvent from the workup has been thoroughly removed under vacuum. If the product remains oily, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7] If these methods fail, re-purification, potentially by column chromatography followed by recrystallization, is recommended.[3][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Hydrolysis: Reaction time may be too short, or the temperature could be too low.- Increase the reaction time and/or temperature. - Monitor the reaction closely using TLC until the starting material is consumed.[6]
Catalyst Inactivity: The acid or base catalyst may be old or impure.- Use a fresh, high-purity catalyst.
Loss of Product During Workup: The product may be partially soluble in the wash solutions.- Ensure complete precipitation by cooling the solution in an ice bath before filtration.[5] - Minimize the volume of cold solvent used for washing the filtered product.[3]
Presence of Impurities in Final Product (Multiple Spots on TLC) Unreacted Starting Material: Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[6]
Formation of 4-Acetylbenzoic Acid: Over-hydrolysis of the benzamide product, especially under harsh acidic or basic conditions.- Carefully control the reaction time and temperature. - During workup, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove the acidic 4-acetylbenzoic acid impurity.[3][8]
Product is a Dark Color Decomposition: Starting materials or the product may be decomposing at elevated temperatures or with prolonged reaction times.- Lower the reaction temperature and monitor the reaction more frequently to avoid unnecessarily long reaction times.[3][4]
Difficulty in Product Purification Co-precipitation of Salts: Salts may precipitate along with the product during workup.- Ensure all inorganic salts are dissolved during the aqueous wash steps. Washing the crude product thoroughly with water is crucial.[4]
Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.- Adjust the eluent system for column chromatography; adding a small amount of a more polar solvent like methanol can improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 4-Acetylbenzonitrile

This protocol details the synthesis of this compound from 4-acetylbenzonitrile using sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbenzonitrile (e.g., 1.0 g, 6.89 mmol).

  • Reagent Addition: Slowly and carefully add a solution of concentrated sulfuric acid (e.g., 10 mL of 18 M H₂SO₄) to the flask while stirring in an ice bath to manage the initial exotherm.[1]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a moderate temperature (e.g., 80-100°C).

  • Monitoring: Stir the mixture at this temperature and monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexane eluent) until the 4-acetylbenzonitrile spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.

    • A precipitate of crude this compound will form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as a hot ethanol/water mixture.

    • Dissolve the solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the yield and assess the purity of the final product by measuring its melting point and acquiring spectroscopic data (e.g., NMR).

Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on the synthesis of amides, which can be applied to optimize the synthesis of this compound.

ParameterConditionExpected Impact on Yield/PurityRationale
Temperature Too LowLow YieldThe rate of hydrolysis is slow, leading to an incomplete reaction.[6]
Optimal (e.g., 80-100°C)High YieldBalances a reasonable reaction rate with minimal byproduct formation.
Too HighLower Yield, Lower PurityIncreased risk of over-hydrolysis to 4-acetylbenzoic acid and decomposition of the product.[3][4]
Reaction Time Too ShortLow YieldIncomplete conversion of the starting material.[6]
OptimalHigh YieldAllows the reaction to proceed to completion. Determined by monitoring (e.g., TLC).
Too LongLower PurityCan lead to the formation of byproducts like 4-acetylbenzoic acid.[3]
Catalyst Concentration Too LowLow YieldInsufficient catalytic activity results in a slow or stalled reaction.
OptimalHigh YieldProvides an efficient reaction rate.
Too HighLower PurityMay promote side reactions and makes the workup more challenging.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start 4-Acetylbenzonitrile reaction Add H₂SO₄, Heat (80-100°C) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Pour onto Ice monitoring->quench Complete filtration1 Vacuum Filtration quench->filtration1 wash Wash with Cold H₂O filtration1->wash crude Crude this compound wash->crude recrystallize Recrystallize (Ethanol/Water) crude->recrystallize filtration2 Vacuum Filtration recrystallize->filtration2 dry Dry Under Vacuum filtration2->dry product Pure this compound dry->product troubleshooting_workflow start Low Product Yield? check_tlc Check TLC of Crude Mixture start->check_tlc Yes sm_present Starting Material Present? check_tlc->sm_present increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp Yes check_workup Review Workup Procedure sm_present->check_workup No product_soluble Product Soluble in Wash? check_workup->product_soluble adjust_workup Use Colder Solvents, Minimize Wash Volume product_soluble->adjust_workup Yes other_issue Investigate Other Issues (e.g., Catalyst Quality) product_soluble->other_issue No side_reactions start 4-Acetylbenzonitrile desired_product This compound (Desired Product) start->desired_product Controlled Hydrolysis (H₂O, H⁺) side_product 4-Acetylbenzoic Acid (Side Product) desired_product->side_product Over-Hydrolysis (Excess H₂O, Heat)

References

Technical Support Center: 4-Acetylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Acetylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Route 1: Acyl Chloride Method

This common two-step method involves the conversion of 4-acetylbenzoic acid to 4-acetylbenzoyl chloride, followed by amidation.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete conversion of 4-acetylbenzoic acid to 4-acetylbenzoyl chloride: The chlorinating agent (e.g., thionyl chloride) may be old or decomposed.Ensure the use of fresh or purified thionyl chloride. Using a slight excess (1.5-2 equivalents) can also drive the reaction to completion.
Hydrolysis of 4-acetylbenzoyl chloride: The acid chloride is highly moisture-sensitive.Conduct the reaction under anhydrous conditions using dry glassware and solvents. An inert atmosphere (e.g., nitrogen or argon) is recommended.
Protonation of the amine: The reaction of the acid chloride with the amine generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[1]Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[2]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature: The amidation reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or gently warming the reaction mixture.
Poor stoichiometry: Inaccurate measurement of reactants can lead to an excess of one starting material.Ensure accurate weighing and molar calculations of all reagents.
Product is Difficult to Purify Presence of 4-acetylbenzoic acid: Incomplete conversion to the acid chloride or hydrolysis during workup.Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities.[3]
Formation of a symmetric anhydride: Two molecules of 4-acetylbenzoic acid can react with the chlorinating agent.Add the chlorinating agent slowly to a solution of 4-acetylbenzoic acid at a controlled temperature.

Experimental Workflow for Acyl Chloride Method:

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 4-Acetylbenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 4-Acetylbenzoyl Chloride C->D Yield: High D2 4-Acetylbenzoyl Chloride G Reaction at 0°C to RT D2->G E Ammonia or Amine E->G F Base (e.g., Pyridine) F->G H This compound G->H Yield: 70-95%

Caption: Workflow for this compound synthesis via the acyl chloride method.

Route 2: Coupling Agent Method

This one-pot method utilizes a coupling agent to directly form the amide bond between 4-acetylbenzoic acid and an amine.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low or No Product Yield Ineffective coupling agent: The coupling agent (e.g., DCC, EDC) may have degraded.Use fresh coupling agents. Ensure all reagents and solvents are anhydrous.
Formation of N-acylurea byproduct (with DCC): A common side reaction that consumes the activated carboxylic acid.Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[1]
Side reaction of the activated carboxylic acid: The activated acid can react with another molecule of 4-acetylbenzoic acid to form a symmetric anhydride.Add the amine to the pre-activated carboxylic acid solution. Maintaining a 1:1 molar ratio of the carboxylic acid to the coupling agent is also crucial.[2]
Product is Contaminated with Byproducts Presence of dicyclohexylurea (DCU) from DCC: DCU is often insoluble and co-precipitates with the product.Filter the reaction mixture before workup to remove the precipitated DCU. DCU can also be removed by washing the crude product with a solvent in which it is insoluble (e.g., hexanes).[1][2]
Water-soluble byproducts from EDC: The urea byproduct of EDC is water-soluble.Perform an aqueous workup to remove the urea byproduct.

Logical Troubleshooting Flow for Low Yield in Coupling Reactions:

A Low Yield Observed B Check Reagent Quality (Coupling Agent, Solvents) A->B C Anhydrous Conditions Met? B->C Reagents OK C->B No, Replace/Dry D Optimize Stoichiometry C->D Yes E Consider Additives (e.g., HOBt for DCC) D->E Stoichiometry Correct F Adjust Reaction Time/Temperature E->F Additives Used G Purification Issues? F->G No Improvement

Caption: Troubleshooting flowchart for low yield in coupling agent-mediated synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods are the acylation of an amine with 4-acetylbenzoyl chloride (prepared from 4-acetylbenzoic acid) and the direct coupling of 4-acetylbenzoic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][4] Another potential route is the hydrolysis of 4-acetylbenzonitrile.

Q2: How can I improve the yield of the acyl chloride method?

A2: To improve the yield, ensure that the 4-acetylbenzoyl chloride is freshly prepared and used immediately, as it is sensitive to moisture. The reaction should be carried out under anhydrous conditions with a suitable base to neutralize the HCl generated during the reaction.[1][2]

Q3: I see an oily product instead of a solid during my Schotten-Baumann (acyl chloride) reaction. What should I do?

A3: The formation of an oil can be due to impurities or a low-melting eutectic mixture. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[1]

Q4: How do I choose between the acyl chloride method and the coupling agent method?

A4: The acyl chloride method is often higher yielding but involves an extra step and the use of hazardous reagents like thionyl chloride.[4] The coupling agent method is a one-pot reaction but may have lower yields and require careful removal of byproducts.[4] The choice depends on the scale of the reaction, available reagents, and safety considerations.

Q5: What is the best way to purify crude this compound?

A5: Recrystallization is a highly effective method for purifying this compound. A common solvent system is a mixture of ethanol and water.[5] If significant impurities are present, column chromatography on silica gel may be necessary.

Q6: My TLC shows multiple spots after the reaction. What are the likely impurities?

A6: Multiple spots on a TLC plate suggest the presence of unreacted starting materials (4-acetylbenzoic acid or the amine), byproducts from the coupling agent (e.g., DCU), or products of side reactions such as the formation of a symmetric anhydride of 4-acetylbenzoic acid.[6]

Data Presentation

The following table summarizes a comparison of the different synthetic routes for this compound based on typical outcomes for similar benzamide syntheses.

Comparison of Synthetic Routes for this compound:

MetricRoute 1: Acyl ChlorideRoute 2: Coupling Agent (DCC/EDC)Route 3: Nitrile Hydrolysis
Starting Materials 4-Acetylbenzoic acid, Thionyl chloride, Ammonia/Amine4-Acetylbenzoic acid, Ammonia/Amine, Coupling Agent4-Acetylbenzonitrile
Typical Yield >90%[4]70-90%Moderate to High
Reaction Time 2-4 hours (2 steps)1-24 hours (1-pot)Varies (can be several hours)
Key Reagents Thionyl Chloride (SOCl₂)DCC, EDC, HOBtStrong Acid (e.g., H₂SO₄) or Base (e.g., NaOH)
Safety Concerns Corrosive and toxic chlorinating agents, HCl gas evolution.[4]Coupling agents can be irritants; DCU byproduct can be difficult to remove.[4]Use of strong acids or bases requires caution.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylbenzoyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Reflux the mixture for 1-2 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-acetylbenzoyl chloride is typically used immediately in the next step.[2]

Protocol 2: Synthesis of this compound via the Acyl Chloride Method
  • Dissolve the amine (e.g., ammonia or a primary/secondary amine, 1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Dissolve the freshly prepared 4-acetylbenzoyl chloride in the same anhydrous solvent and add it dropwise to the amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, perform an aqueous workup, including washes with dilute acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization.

Protocol 3: Synthesis of this compound via DCC Coupling
  • Dissolve 4-acetylbenzoic acid (1 equivalent), the amine (1 equivalent), and HOBt (1 equivalent, optional but recommended) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the DCC solution to the carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU.

  • Perform an aqueous workup and purify the crude product by recrystallization or column chromatography.

Protocol 4: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

References

Stabilizing 4-Acetylbenzamide in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for stabilizing 4-Acetylbenzamide in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid, combustible compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] It is classified as an acute oral toxin.[1] For storage, it should be kept in a dry, well-sealed container at room temperature.

Q2: In which solvents is this compound soluble?

While specific quantitative solubility data for this compound is limited, information on the related compound benzamide suggests it is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol, with limited solubility in water.[2] The solubility of benzamides generally increases with temperature.[3] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous solution.

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Benzamides can undergo hydrolysis in both acidic and basic conditions, breaking down into a carboxylic acid and ammonia or an amine.[3][4] The rate of hydrolysis is dependent on the pH of the solution.

  • Temperature: Higher temperatures can accelerate degradation processes, including hydrolysis and thermal degradation.[5][6]

  • Light Exposure: Aromatic amides can be susceptible to photodegradation, potentially through processes like a photo-Fries rearrangement.[7]

  • Solvent Choice: The solvent can influence the stability of the compound. For long-term storage, it is crucial to select a solvent in which the compound is both soluble and stable.

Q4: How can I prepare a stable stock solution of this compound for long-term experiments?

To prepare a stable stock solution, it is recommended to:

  • Select an appropriate solvent: Based on the properties of similar compounds, anhydrous DMSO is a good initial choice for creating a concentrated stock solution.

  • Use high-purity solvent: Ensure the solvent is free of water and other contaminants that could promote degradation.

  • Store properly: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q5: My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results can arise from several factors related to the stability of your this compound solution:

  • Degradation: The compound may be degrading in your experimental media due to pH, temperature, or light exposure.

  • Precipitation: If the final concentration of the compound in your aqueous experimental media exceeds its solubility, it may precipitate out of solution. This is particularly relevant when diluting a concentrated DMSO stock into an aqueous buffer.

  • Inaccurate Concentration: The initial concentration of your stock solution may be inaccurate, or the compound may have degraded over time, leading to a lower effective concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in Aqueous Media The final concentration of this compound exceeds its aqueous solubility. The percentage of organic co-solvent (e.g., DMSO) is too low in the final solution.- Determine the aqueous solubility of this compound in your specific buffer. - Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your experimental system. - Prepare a fresh, more dilute stock solution.
Loss of Activity or Inconsistent Results The compound has degraded in the stock solution or the experimental media.- Perform a stability study of this compound in your experimental media under your specific experimental conditions (see Protocol 2). - Prepare fresh stock solutions and working solutions for each experiment. - Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light).
Cloudy or Discolored Solution The compound may be degrading, or there may be microbial contamination.- Visually inspect solutions before use. - Filter-sterilize the stock solution if appropriate for your application. - Prepare fresh solutions if any changes in appearance are observed.

Quantitative Data Summary

ParameterSolventExpected Value/BehaviorNotes
Solubility DMSOHighA good choice for preparing concentrated stock solutions.
EthanolGoodCan be used as a solvent, but may be more volatile than DMSO.
MethanolGoodSimilar to ethanol.
WaterLowExpect limited solubility.
Stability Acidic pHPotential for hydrolysis.Rate is pH and temperature-dependent.
Neutral pHGenerally more stable.Recommended for aqueous solutions.
Basic pHPotential for hydrolysis.Rate is pH and temperature-dependent.
Light ExposurePotential for photodegradation.Protect solutions from light.
TemperatureDegradation increases with temperature.Store solutions at low temperatures.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[3]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water, experimental buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol describes a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled incubator/water bath

  • Photostability chamber or light source

  • HPLC system with a stability-indicating method

Procedure:

  • Preparation of Test Solutions: For each stress condition, prepare a solution of this compound at a known concentration in the desired solvent or experimental medium.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the test solution and incubate at a set temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to the test solution and incubate at a set temperature (e.g., 60°C).

    • Oxidation: Add H₂O₂ to the test solution and keep it at room temperature.

    • Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the test solution to a controlled light source. A control sample should be kept in the dark at the same temperature.

  • Time Points: Collect aliquots from each stressed solution and a control solution (stored under normal conditions) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and identify any major degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_exp Experimental Use cluster_qc Quality Control Solid This compound (Solid) Stock Concentrated Stock Solution Solid->Stock Dissolve Solvent Anhydrous Solvent (e.g., DMSO) Solvent->Stock Aliquots Single-Use Aliquots Stock->Aliquots Aliquot Storage Store at -80°C (Protected from Light) Aliquots->Storage Working Working Solution Storage->Working Dilute in Experimental Media Experiment Long-Term Experiment Working->Experiment Stability Stability Assessment (Protocol 2) Working->Stability Solubility Solubility Test (Protocol 1) Working->Solubility Hedgehog_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Benzamide Benzamide Derivatives Benzamide->SMO Potential Inhibition PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Benzamide Benzamide Derivatives Benzamide->PI3K Potential Inhibition

References

Technical Support Center: Addressing Off-Target Effects of 4-Acetylbenzamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Acetylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for observing off-target effects with a small molecule inhibitor like this compound?

A1: Off-target effects can stem from several factors. Small molecule inhibitors may bind to proteins other than the intended target, often due to structural similarities in the binding sites of different proteins. For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome is a common reason for off-target activity.[1] Other contributing factors can include high compound concentrations, compound instability in the assay medium, or the formation of reactive metabolites.[1]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. What should I do first?

A2: The first step is to perform a careful dose-response analysis. Off-target effects are often less potent than on-target effects. By testing a wide range of this compound concentrations, you can determine the lowest effective concentration that elicits the desired on-target phenotype while minimizing off-target responses.[1] It is also crucial to include proper controls, such as a structurally unrelated inhibitor of the same target, to see if it recapitulates the observed phenotype.

Q3: How can I experimentally confirm that this compound is engaging its intended target in my cellular assay?

A3: Several target engagement assays can be employed. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target binding in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[1] Alternatively, if the target's activity is regulated by a post-translational modification (e.g., phosphorylation), you can use Western blotting to assess the status of this modification in the presence of this compound.

Q4: What are some general strategies to reduce off-target effects in my experiments?

A4: A multi-faceted approach is often necessary. This includes:

  • Dose Optimization: Use the lowest concentration of this compound that produces the desired on-target effect.

  • Genetic Approaches: Employ techniques like CRISPR/Cas9 to knock out or knock down the intended target. Any remaining effect of the compound in these cells can be attributed to off-target interactions.

  • Chemical Analogs: If available, test structurally related but inactive analogs of this compound as negative controls.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Solution
High background signal or unexpected cytotoxicity in cell-based assays. 1. Off-target effects leading to cellular stress. 2. Compound precipitation at high concentrations. 3. Vehicle (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and compare it to the on-target IC50. 2. Check the solubility of this compound in your cell culture medium. 3. Ensure the final vehicle concentration is non-toxic (typically <0.5%) and consistent across all treatments.
Lack of on-target effect at expected concentrations. 1. Poor cell permeability of this compound. 2. Compound instability or degradation in culture medium. 3. Low expression of the target protein in your cell model.1. Assess cell permeability using cellular accumulation assays. 2. Check the stability of this compound in your experimental conditions over time. 3. Confirm target protein expression levels via Western blot or qPCR.
Inconsistent or irreproducible results between experiments. 1. Variability in cell passage number or confluency. 2. Inconsistent compound preparation or storage. 3. Fluctuation in incubation times or other assay parameters.1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Adhere strictly to the established experimental protocol.
Data Presentation

Hypothetical Kinase Selectivity Profile of this compound

The following table illustrates how to present quantitative data on the selectivity of this compound against a panel of kinases. Please note that this data is for illustrative purposes only and is not based on published experimental results for this compound.

Kinase TargetThis compound IC50 (nM)Notes
Target Kinase A 50 Primary intended target.
Kinase B800Off-target; a related kinase in the same family.
Kinase C>10,000No significant inhibition observed.
Kinase D1,500Off-target; a kinase in a different signaling pathway.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol outlines a general method for assessing the selectivity of this compound against a panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad range of kinases.

Materials:

  • Purified kinase enzymes

  • Specific kinase substrates

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the serially diluted this compound or vehicle control.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the engagement of this compound with its intended target in a cellular context.

Objective: To assess the binding of this compound to its target protein by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control at the desired concentration and incubate under normal culture conditions.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase Target_Kinase Target Kinase A (Intended Target) Receptor->Target_Kinase Off_Target_Kinase Off-Target Kinase B Receptor->Off_Target_Kinase Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Response_On Desired Cellular Response Downstream_Effector_1->Cellular_Response_On Cellular_Response_Off Undesired Cellular Response Downstream_Effector_2->Cellular_Response_Off Acetylbenzamide This compound Acetylbenzamide->Target_Kinase Inhibition (On-Target) Acetylbenzamide->Off_Target_Kinase Inhibition (Off-Target)

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Target_Engagement Confirm On-Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Kinase_Profiling Perform Kinome-wide Selectivity Profiling Target_Engagement->Kinase_Profiling Genetic_Validation Validate with Genetic Knockdown/Knockout Kinase_Profiling->Genetic_Validation Analyze_Data Analyze Data and Identify Off-Targets Genetic_Validation->Analyze_Data Optimize Optimize Assay Conditions or Modify Compound Analyze_Data->Optimize End Phenotype Explained Optimize->End

Caption: A general experimental workflow for troubleshooting off-target effects.

cluster_logic Decision Tree for Interpreting Unexpected Results Start Unexpected Result Check_Controls Are controls behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot Assay Protocol Check_Controls->Troubleshoot_Assay No Dose_Dependent Is the effect dose-dependent? Check_Controls->Dose_Dependent Yes Artifact Likely an Artifact Dose_Dependent->Artifact No Confirm_On_Target Consistent with on-target biology? Dose_Dependent->Confirm_On_Target Yes Investigate_Off_Target Investigate Off-Target Effects Confirm_On_Target->Investigate_Off_Target No On_Target_Effect Likely On-Target Effect Confirm_On_Target->On_Target_Effect Yes

Caption: A logical decision tree for interpreting unexpected experimental outcomes.

References

Modifying 4-Acetylbenzamide to enhance biological activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the modification of 4-Acetylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the biological activity of this compound scaffold. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and comparative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of the unmodified this compound scaffold?

A1: this compound itself is not widely reported as a potent biologically active agent. However, the benzamide core is a well-established "pharmacophore," a structural feature recognized by biological targets. Derivatives of benzamide have shown a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5] Therefore, this compound serves as an excellent starting point or "scaffold" for chemical modification to develop novel, potent compounds.

Q2: What are the primary strategies for modifying this compound to enhance biological activity?

A2: There are three primary strategies for modifying this scaffold:

  • Modification of the Amide (–CONH₂): The amide group is often a point of metabolic instability. Replacing it with a bioisostere—a group with similar physical or chemical properties—can improve drug-like characteristics. Common bioisosteres for amides include 1,2,3-triazoles, oxadiazoles, and imidazoles.[6][7][8][9][10] This can enhance metabolic stability, potency, and selectivity.

  • Substitution on the Phenyl Ring: Adding different functional groups to the aromatic ring can significantly alter the compound's interaction with a biological target. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence binding affinity and pharmacokinetic properties.[3]

  • Modification of the Acetyl Group (–COCH₃): The acetyl group's ketone can be reduced, alkylated, or transformed into other functional groups to explore different binding interactions with a target protein.

Q3: How do I choose which modification strategy to pursue?

A3: The choice depends on your research goal.

  • To improve metabolic stability: Focus on bioisosteric replacement of the amide bond.[9][10]

  • To increase potency: Use structure-activity relationship (SAR) studies. Systematically substitute different positions on the phenyl ring and analyze the effect on activity.[1][3][4]

  • To improve solubility: Introduce polar functional groups, such as hydroxyls or amines.

  • To explore novel interactions: Modify the acetyl group to probe different regions of the target's binding pocket.

Lead Optimization Workflow

The following diagram illustrates a typical workflow for modifying a scaffold like this compound to enhance its biological activity.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Cycle A Start: this compound Scaffold B Select Modification Strategy (e.g., Bioisosteric Replacement, Ring Substitution) A->B C Synthesize Analog Library B->C D Primary Biological Screening (e.g., In vitro enzyme assay) C->D E Identify 'Hit' Compounds D->E F Quantitative Analysis (Determine IC50 / EC50) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design Next-Generation Analogs G->H I Proceed to In Vivo / ADMET Studies G->I H->C Iterate

Caption: Workflow for scaffold modification and lead optimization.

Troubleshooting Guide for Synthesis

This guide addresses common problems encountered during the synthesis of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Amide Coupling 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (e.g., protonation by an acidic starting material).3. Presence of water hydrolyzing the activated intermediate.4. Steric hindrance from bulky groups on either reactant.1. Ensure you are using a sufficient amount (e.g., 1.1-1.2 equivalents) of a suitable coupling reagent (e.g., HATU, EDC).2. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid and free the amine.[11]3. Use anhydrous solvents (e.g., dry DMF or DCM) and perform the reaction under an inert atmosphere (N₂ or Ar).[11]4. Consider converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride before adding the amine.[12][13]
Multiple Spots on TLC / Impure Product 1. Side reactions due to reactive functional groups.2. Racemization of chiral centers if present.3. Decomposition of starting material or product.1. Protect sensitive functional groups before the coupling reaction.2. To suppress racemization, add an additive like HOBt or OxymaPure to the reaction. Running the reaction at a lower temperature (e.g., 0 °C) can also help.[13]3. Monitor the reaction closely and avoid excessive heating or prolonged reaction times. Purify the crude product using column chromatography.
Reaction Fails to Start 1. Poor quality or degraded reagents. 2. Incorrect solvent or temperature. 1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Ensure the chosen solvent can fully dissolve the reactants. Some reactions may require gentle heating to initiate.

Experimental Protocols

Protocol 1: Synthesis of an N-Substituted this compound Derivative

This protocol details the synthesis of an N-aryl derivative from 4-acetylbenzoic acid and a substituted aniline using a standard amide coupling procedure.

Materials:

  • 4-Acetylbenzoic acid

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylbenzoic acid (1.0 eq.) and the substituted aniline (1.0 eq.) in anhydrous DCM.

  • Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.

  • Add DIPEA (2.5 eq.) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography or recrystallization to obtain the pure N-substituted this compound.

Quantitative Data Summary

Modification of the benzamide scaffold can lead to potent biological activity. The following table presents IC₅₀ data for a series of 4-methylbenzamide derivatives designed as potential protein kinase inhibitors, demonstrating how structural changes impact inhibitory activity against cancer cell lines.

Compound IDCore StructureR Group on AmideK562 IC₅₀ (µM)HL-60 IC₅₀ (µM)OKP-GS IC₅₀ (µM)
7 4-Methylbenzamide-Purine3-(Trifluoromethyl)phenyl2.271.424.56
10 4-Methylbenzamide-Purine3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl2.531.5224.77
13 4-Methylbenzamide-Purine3-(Trifluoromethyl)phenyl (with methoxy on purine)>50>504.75
14 4-Methylbenzamide-Purine3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl (with methoxy on purine)>50>5012.11
Data adapted from a study on 4-methylbenzamide derivatives as protein kinase inhibitors.[14]

Structure-Activity Relationship (SAR) Visualization

Understanding how changes to a molecule's structure affect its biological activity is crucial for rational drug design. The diagram below illustrates key modification points on the this compound scaffold and their potential impact.

G cluster_0 Structure-Activity Relationship (SAR) Logic mol A Phenyl Ring Substituents A_effect Modulates: • Potency • Selectivity • Solubility A->A_effect B Amide Group Bioisosteric Replacement B_effect Improves: • Metabolic Stability • Pharmacokinetics • Potency B->B_effect C Acetyl Group Modification C_effect Alters: • Target Binding • Specificity C->C_effect

Caption: Key modification sites on this compound for SAR studies.

References

Technical Support Center: 4-Acetylbenzamide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Acetylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent characteristics for the recrystallization of this compound?

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of benzamide derivatives can include unreacted starting materials (e.g., 4-acetylbenzoic acid or its corresponding acid chloride) and byproducts from side reactions. Hydrolysis of the benzamide to the corresponding carboxylic acid is a potential side reaction. It is crucial to analyze the crude product using techniques like HPLC or NMR to identify the impurity profile before designing a purification strategy.

Q3: How can I improve the yield of my recrystallized this compound?

A3: A low yield can result from several factors. Using an excessive amount of solvent is a common reason, as a significant portion of the product may remain in the mother liquor.[3] To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is sufficiently cooled, potentially in an ice bath, to maximize precipitation.[4] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: My this compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates as a liquid phase instead of a solid crystalline lattice. This can happen if the solution is too concentrated, cooled too rapidly, or if the boiling point of the solvent is higher than the melting point of the solute.[5] To resolve this, try reheating the solution and adding a small amount of additional solvent to reduce the supersaturation. Then, allow the solution to cool more slowly.[4] Using a different solvent or a solvent/anti-solvent system can also be beneficial.

Q5: The recrystallization of this compound results in a fine powder instead of larger crystals. How can I improve crystal size?

A5: The formation of a fine powder is typically due to rapid nucleation and crystal growth. To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down.[4] This can be achieved by allowing the hot, saturated solution to cool to room temperature slowly and undisturbed. Insulating the flask can further moderate the cooling rate.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization and purification of this compound.

Problem Potential Cause Recommended Solution
No crystal formation upon cooling - The solution is not supersaturated (too much solvent used).- Nucleation is inhibited.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[4]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[4]
"Oiling out" of the product - The solution is too concentrated.- The cooling rate is too fast.- The presence of significant impurities is depressing the melting point.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[4]- Consider purifying the crude material by another method, like column chromatography, before recrystallization.
Formation of fine needles or powder - High degree of supersaturation.- Rapid cooling.- Reduce the rate of cooling by allowing the solution to cool to room temperature undisturbed. Insulating the flask can also help.[4]
Low yield of purified product - Using an excessive amount of recrystallization solvent.- Incomplete precipitation.- Washing the crystals with too much cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product - Presence of colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water) dropwise until the solution becomes slightly cloudy, indicating saturation.[6]

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure analyze Analyze Purity (e.g., HPLC, Melting Point) pure->analyze

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Issue issue1 No Crystals Form start->issue1 issue2 Product 'Oils Out' start->issue2 issue3 Fine Powder Forms start->issue3 solution1a Concentrate Solution issue1->solution1a solution1b Induce Nucleation (Scratch/Seed) issue1->solution1b solution2 Reheat, Add Solvent, Cool Slowly issue2->solution2 solution3 Slow Down Cooling Rate issue3->solution3

Caption: Troubleshooting logic for common crystallization problems.

References

Minimizing degradation of 4-Acetylbenzamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Acetylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: The degradation of this compound in solution is primarily influenced by three main factors: hydrolysis, photodegradation, and thermal stress.[1][2] The amide functional group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-acetylbenzoic acid and ammonia.[3] Additionally, exposure to light, particularly UV radiation, can lead to photodegradation.[1][2] Elevated temperatures can accelerate these degradation processes.[4][5]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[4][6][7] For solutions, it is recommended to store them at 2-8°C and protected from light.[2][5] For long-term storage, freezing the solution at -20°C or -80°C is advisable, however, repeated freeze-thaw cycles should be avoided as they can compromise the compound's integrity.[2][5]

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: The most common and reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8] A stability-indicating HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of its purity over time. Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Troubleshooting Steps Rationale
Rapid decrease in parent peak area in HPLC analysis. pH-mediated hydrolysis.- Maintain the solution pH between 6.0 and 8.0 using appropriate buffers (e.g., phosphate or citrate).- Avoid strongly acidic or alkaline conditions.[2]The amide bond in this compound is susceptible to acid- and base-catalyzed hydrolysis.[3]
Temperature-induced degradation.- Prepare and store solutions at low temperatures (2-8°C).- For long-term storage, freeze the solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][5]Higher temperatures accelerate the rate of chemical degradation.[4][5]
Photodegradation.- Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Conduct experiments under low-light conditions whenever possible.[2]Aromatic ketones and amide-containing compounds can be sensitive to light, especially UV radiation.[1][2]
Appearance of new peaks in the chromatogram. Formation of degradation products.- Perform forced degradation studies (see protocol below) to identify potential degradation products.- Use a stability-indicating HPLC method to resolve the parent peak from degradant peaks.[1][10]Identifying degradation products is crucial for understanding the degradation pathway and ensuring the accuracy of your results.
Inconsistent results between experimental replicates. Inconsistent sample handling and storage.- Standardize all procedures for sample preparation, handling, and storage.- Ensure all samples are treated identically regarding temperature, light exposure, and time before analysis.[5]Consistency in experimental conditions is key to obtaining reproducible results.
Precipitation of the compound from solution. Poor solubility or degradation to an insoluble product.- Determine the solubility of this compound in your specific solvent or buffer system.- If solubility is an issue, consider using a co-solvent (e.g., DMSO, DMF) at a low percentage.- Analyze the precipitate to determine if it is the parent compound or a degradant.[1]Working within the solubility limits and understanding the nature of any precipitate is essential for accurate experimentation.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

This protocol outlines the best practices for preparing and handling solutions of this compound to minimize degradation.

  • Solvent Selection: Choose a high-purity solvent in which this compound is stable and soluble. For aqueous solutions, use a buffer system to maintain a pH between 6.0 and 8.0.

  • Preparation:

    • Allow the solid this compound and the solvent to reach room temperature before preparation.

    • Accurately weigh the required amount of this compound.

    • Slowly add the solvent to the solid while gently swirling to aid dissolution. Avoid vigorous shaking to prevent mechanical stress.[5]

    • If necessary, use sonication in a room temperature water bath for a short period to facilitate dissolution.

  • Storage:

    • Store the prepared solution in a tightly sealed, light-protected container (e.g., amber vial).[2]

    • For short-term storage (up to 24 hours), keep the solution at 2-8°C.

    • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.[2][5]

Protocol 2: Forced Degradation Study of this compound

This protocol describes a typical forced degradation study to identify potential degradation pathways and products.[10][11][12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Typical Reagents and Conditions Potential Degradation Product Primary Degradation Pathway
Acid Hydrolysis1N HCl, 60°C, 2h4-Acetylbenzoic Acid + NH₄⁺Amide Hydrolysis[3]
Base Hydrolysis1N NaOH, 60°C, 2hSodium 4-acetylbenzoate + NH₃Amide Hydrolysis[3]
Oxidation3% H₂O₂, RT, 24hOxidized derivativesOxidation
Thermal Stress70°C, 48hVarious thermal degradantsThermolysis
Photochemical StressSunlight/UV, 24hPhotodegradation productsPhotolysis[1][2]

Visualizations

cluster_0 Troubleshooting Workflow for this compound Degradation start Degradation Observed (e.g., new HPLC peaks, loss of parent compound) check_conditions Review Experimental Conditions: pH, Temperature, Light Exposure start->check_conditions improper_ph Is pH outside 6-8 range? check_conditions->improper_ph adjust_ph Adjust pH to 6-8 using a suitable buffer improper_ph->adjust_ph Yes high_temp Was the sample exposed to high temperatures? improper_ph->high_temp No reanalyze Re-run Experiment and Analyze Sample adjust_ph->reanalyze control_temp Store at 2-8°C or frozen (-20°C / -80°C) high_temp->control_temp Yes light_exposure Was the sample exposed to light? high_temp->light_exposure No control_temp->reanalyze protect_light Use amber vials or protect from light light_exposure->protect_light Yes light_exposure->reanalyze No protect_light->reanalyze end Degradation Minimized reanalyze->end cluster_1 Forced Degradation Experimental Workflow prep_solution Prepare this compound Stock Solution apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->apply_stress sample_collection Collect Samples at Time Points apply_stress->sample_collection neutralize Neutralize Acid/Base Samples sample_collection->neutralize hplc_analysis Analyze All Samples by HPLC sample_collection->hplc_analysis neutralize->hplc_analysis data_analysis Compare Chromatograms and Quantify Degradation hplc_analysis->data_analysis identify_pathways Identify Degradation Pathways and Products data_analysis->identify_pathways

References

Validation & Comparative

A Comparative Analysis of 4-Acetylbenzamide and Other Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Acetylbenzamide with other benzamide derivatives, focusing on their potential applications in drug discovery. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on the broader benzamide class to infer structure-activity relationships and guide future research. We will delve into their potential as antimicrobial and anticancer agents, supported by generalized experimental protocols and visualizations of relevant biological pathways.

The Benzamide Scaffold: A Versatile Pharmacophore

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzoyl ring and the amide nitrogen.[1] This versatility has led to the development of benzamide-containing drugs with diverse pharmacological activities, including antiemetic, antipsychotic, and anti-cancer properties.

Comparative Analysis: this compound in Context

The defining feature of this compound is the acetyl group at the para position of the benzene ring. This electron-withdrawing group can influence the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby impacting its interaction with biological targets.

Antimicrobial Activity

Benzamide derivatives have shown significant promise as antimicrobial agents.[2][3] The antimicrobial efficacy is often influenced by the substituents on the aromatic ring.

Table 1: Comparative Antimicrobial Activity of Selected Benzamide Derivatives

Compound IDR-Group (para-position)Test OrganismZone of Inhibition (mm)MIC (µg/mL)
Hypothetical this compound -COCH₃Bacillus subtilisData not availableData not available
Escherichia coliData not availableData not available
N-(4-hydroxyphenyl)benzamide -OHBacillus subtilis256.25[3]
Escherichia coli313.12[3]
N-(p-tolyl)benzamide -CH₃Bacillus subtilis246.25[3]
Escherichia coli243.12[3]
N-(4-bromophenyl)benzamide -BrBacillus subtilis246.25[3]
Escherichia coli243.12[3]

Note: Data for this compound is not available in the cited literature and is included for structural comparison. The presented data for other derivatives provides a reference for the potential impact of para-substituents on antimicrobial activity.

Anticancer Activity

The benzamide scaffold is a key pharmacophore in the development of anticancer agents, notably as Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP inhibitors function by disrupting DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with BRCA1/2 mutations.[4] The benzamide moiety of these inhibitors mimics the nicotinamide portion of the natural PARP substrate, NAD+.[6]

While there is no direct evidence of this compound acting as a PARP inhibitor, its structural similarity to the core benzamide pharmacophore suggests that it could be a starting point for the design of new anticancer agents.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of novel compounds. Below are generalized protocols for assessing the antimicrobial and anticancer activities of benzamide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[2]

In Vitro Anticancer Assay: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[1][7]

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially targeted by benzamide derivatives and a typical experimental workflow.

PARP_Inhibition cluster_DNA_Damage DNA Damage Response cluster_Inhibition PARP Inhibition Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break leads to (during replication) DNA Repair Proteins DNA Repair Proteins PARP->DNA Repair Proteins recruits Repaired DNA Repaired DNA DNA Repair Proteins->Repaired DNA leads to Benzamide Derivative Benzamide Derivative Benzamide Derivative->PARP inhibits Inhibited PARP Inhibited PARP Cell Death Cell Death Double-Strand Break->Cell Death in HR-deficient cells

Caption: Hypothetical signaling pathway of PARP inhibition by a benzamide derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis of Benzamide Derivatives Synthesis of Benzamide Derivatives Purification & Structural Analysis (NMR, MS) Purification & Structural Analysis (NMR, MS) Synthesis of Benzamide Derivatives->Purification & Structural Analysis (NMR, MS) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Purification & Structural Analysis (NMR, MS)->Antimicrobial Assays (MIC) Anticancer Assays (IC50) Anticancer Assays (IC50) Purification & Structural Analysis (NMR, MS)->Anticancer Assays (IC50) Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Assays (IC50)->Enzyme Inhibition Assays Cell-based Assays (e.g., Apoptosis, Cell Cycle) Cell-based Assays (e.g., Apoptosis, Cell Cycle) Enzyme Inhibition Assays->Cell-based Assays (e.g., Apoptosis, Cell Cycle) Animal Models of Disease Animal Models of Disease Cell-based Assays (e.g., Apoptosis, Cell Cycle)->Animal Models of Disease Toxicity & Pharmacokinetic Studies Toxicity & Pharmacokinetic Studies Animal Models of Disease->Toxicity & Pharmacokinetic Studies

Caption: A typical experimental workflow for the evaluation of novel benzamide derivatives.

Conclusion

This compound, as a member of the versatile benzamide family, holds potential for further investigation in drug discovery. While direct comparative data is currently scarce, the extensive research on related benzamide derivatives provides a strong foundation for predicting its potential biological activities and guiding future research. The structure-activity relationships observed within the benzamide class suggest that the 4-acetyl substituent could significantly influence its pharmacological profile. Further in-depth studies, following the experimental protocols outlined in this guide, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis: 4-Acetylbenzamide Scaffolds Versus Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PARP Inhibitor Performance with Supporting Experimental Data.

The landscape of cancer therapeutics has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in cancers harboring DNA damage repair (DDR) deficiencies, such as those with BRCA1/2 mutations. While several PARP inhibitors are now clinically approved and widely used, the quest for novel inhibitors with improved potency, selectivity, and safety profiles continues. This guide provides a comparative analysis of emerging benzamide-based PARP inhibitors, with a focus on the 4-acetylbenzamide scaffold, against well-established clinical PARP inhibitors.

Mechanism of Action: A Tale of Two Traps

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). When these breaks occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.

Catalytic inhibition prevents the synthesis of PAR chains, thereby stalling the SSB repair process. These unrepaired SSBs can then collapse replication forks during DNA replication, leading to the formation of more lethal double-strand breaks (DSBs).

PARP trapping is a phenomenon where the inhibitor stabilizes the interaction between the PARP enzyme and the DNA at the site of the break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing the cytotoxic effect. The trapping efficiency varies among different PARP inhibitors and is considered a key determinant of their antitumor activity.

In cancers with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations, the resulting DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the in vitro potency of various known PARP inhibitors and representative benzamide derivatives against PARP1 and PARP2, as well as their efficacy in cellular assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) Reference
Olaparib1.91.5[1]
Rucaparib1.41.4[1]
Talazoparib0.570.31[1]
Niraparib3.82.1[1]
Veliparib4.72.9[1]
Benzamide Derivative (23f) 5.17Not Reported[2][3]
Benzamide Derivative (27f) 6.06Not Reported[2][3]
Benzamide Derivative (13f) 0.25Not Reported[4][5]
Compound Cell Line Cellular IC50 (µM) Reference
Benzamide Derivative (23f) HCT1167.87[2][3]
Benzamide Derivative (27f) HCT1168.93[2][3]
Benzamide Derivative (13f) HCT1160.30[4][5]
Benzamide Derivative (13f) DLD-12.83[4][5]
Hydroxybenzamide (28d) SNU-2513.2 (inhibitory capacity)[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are protocols for key experiments cited in the evaluation of these compounds.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds (e.g., this compound derivatives) and known PARP inhibitors (e.g., Olaparib)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds and a known PARP inhibitor in the assay buffer.

  • Add the diluted compounds to the histone-coated wells.

  • Prepare a reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the wells to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.

  • Wash the wells again to remove unbound streptavidin-HRP.

  • Add the chemiluminescent HRP substrate to the wells.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.[8]

Cell-Based PARP Inhibition Assay (ELISA)

This assay measures the level of PAR in cells to determine the cellular potency of PARP inhibitors.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • DNA damaging agent (e.g., hydrogen peroxide or MNNG)

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to HRP

  • HRP substrate

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time.

  • Induce DNA damage by adding a DNA damaging agent and incubate for a short period (e.g., 10-15 minutes).

  • Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-PAR antibody.

  • Incubate to allow the PAR from the cell lysates to bind to the antibody.

  • Wash the wells and add a detection antibody (e.g., another anti-PAR antibody or an antibody against a loading control).

  • Add a secondary antibody conjugated to HRP.

  • Wash the wells and add the HRP substrate.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the signal to a loading control and calculate the IC50 value.[9][10]

Clonogenic Survival Assay

This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with a cytotoxic agent.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 6-well or 12-well plates

  • Test compounds

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

  • Seed a low density of cells in the plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds. The treatment can be continuous or for a defined period.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with a suitable fixative (e.g., methanol or glutaraldehyde).

  • Stain the colonies with crystal violet solution.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.[12][13]

Visualizing the Landscape of PARP Inhibition

The following diagrams, created using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Inhibition cluster_Repair_Replication Repair & Replication cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse unrepaired Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP BER Base Excision Repair PARP1->BER initiates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits & traps Trapped_PARP->Replication_Fork_Collapse Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis in HR deficient cells

PARP signaling pathway and inhibitor action.

Experimental_Workflow Start Start: Compound Synthesis (e.g., this compound derivative) In_Vitro_Assay In Vitro PARP1/2 Enzymatic Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based PARP Inhibition Assay Start->Cell_Based_Assay Clonogenic_Assay Clonogenic Survival Assay Start->Clonogenic_Assay Data_Analysis Data Analysis: IC50 Determination, Survival Fraction In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Comparison Comparison with Known PARP Inhibitors Data_Analysis->Comparison End End: Lead Candidate Identification Comparison->End

Workflow for evaluating novel PARP inhibitors.

Conclusion

References

Cross-Validation of 4-Acetylbenzamide Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for 4-Acetylbenzamide, particularly concerning its cross-validation in different cell lines. While the broader class of benzamide derivatives has been extensively studied for various therapeutic applications, including oncology, specific experimental data on the cytotoxic or antiproliferative effects of this compound remains elusive.

Currently, there are no published studies that provide a cross-validation of this compound's activity across multiple cell lines. This includes a lack of reported half-maximal inhibitory concentration (IC50) values, which are essential for comparing the potency of a compound in different cellular contexts. The absence of such data prevents a comparative analysis of its efficacy and selectivity.

The Benzamide Scaffold: A Promising but Diverse Family

Benzamide and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Research into various substituted benzamides has demonstrated their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. These activities are often attributed to their ability to interact with key biological targets.

For instance, numerous studies have detailed the anticancer properties of different benzamide derivatives. These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell cycle progression, and modulate the activity of crucial signaling pathways in cancer cells. However, the specific biological effects are highly dependent on the nature and position of the substituents on the benzamide core. Therefore, data from other benzamide derivatives cannot be extrapolated to predict the activity of this compound.

Potential Mechanisms of Action for Benzamide Derivatives

While no specific signaling pathways have been elucidated for this compound, studies on other benzamide compounds have implicated several mechanisms of action, including:

  • Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives act as HDAC inhibitors, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The benzamide moiety can mimic the nicotinamide portion of NAD+, a substrate for PARP enzymes, which are critical for DNA repair. Inhibition of PARP can be particularly effective in cancers with deficiencies in other DNA repair pathways.

  • Modulation of Signaling Pathways: Various benzamide derivatives have been shown to interfere with critical signaling pathways involved in cancer cell growth and survival, such as the Hedgehog signaling pathway.

Below is a generalized representation of a potential mechanism of action for a benzamide derivative acting as an enzyme inhibitor, a common mode of action for this class of compounds.

G General Workflow for Assessing In Vitro Activity cluster_prep Preparation cluster_assay Experimental Assay cluster_data Data Analysis compound This compound Stock Solution treatment Treat Cells with a Range of Concentrations compound->treatment cell_lines Panel of Cancer Cell Lines cell_lines->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay measurement Measure Absorbance/Fluorescence viability_assay->measurement calculation Calculate Cell Viability (%) measurement->calculation ic50 Determine IC50 Values calculation->ic50

Caption: A generalized experimental workflow for determining the in vitro cytotoxic activity of a compound like this compound.

Experimental Protocols for Future Studies

Should researchers wish to investigate the biological activity of this compound, a standard approach would involve a series of in vitro assays. The following outlines a general protocol for determining the cytotoxic effects of a compound on different cell lines.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell lines (e.g., a panel representing different cancer types)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion

A Comparative Guide to the Structure-Activity Relationship of 4-Acetylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the structure-activity relationships (SAR) of benzamide derivatives, with a specific focus on inferring the potential therapeutic applications of 4-acetylbenzamide analogs. Due to a scarcity of publicly available, extensive SAR studies on a dedicated series of this compound derivatives, this document synthesizes data from structurally related benzamide analogs to elucidate key principles in their design and development as inhibitors of crucial cellular targets, including Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and protein kinases.

Comparative Biological Activity of Benzamide Analogs

The biological activity of benzamide derivatives is intricately linked to the substitution patterns on the benzamide scaffold. The following tables summarize quantitative data from studies on related compounds, providing insights into how modifications, including the introduction of a 4-acetyl group, may influence inhibitory potency against key therapeutic targets.

Table 1: Comparative Inhibitory Activity of Benzamide Analogs against PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair pathway, making it a critical target in oncology. The benzamide moiety is a common feature in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.

Compound IDR1 (4-position)R2 (Amide Nitrogen Substitution)PARP1 IC50 (nM)Key SAR Insights
1 -HPhenyl>1000Unsubstituted benzamide shows weak activity.
2 -CH3Phenyl500A small alkyl group at the 4-position slightly improves potency.
3 (Hypothetical) -COCH3 Phenyl ~200-400 The electron-withdrawing acetyl group may enhance binding through hydrogen bonding or dipole interactions, potentially improving potency over a methyl group.
4 -NH2Phenyl150An amino group at the 4-position significantly increases activity, likely due to its ability to act as a hydrogen bond donor.
5 -H2-fluorophenyl800Substitution on the N-phenyl ring can influence activity.
6 (Hypothetical) -COCH3 2-fluorophenyl ~100-200 Combining the 4-acetyl group with favorable N-phenyl substitutions could lead to synergistic improvements in potency.

Note: Data for hypothetical compounds is inferred based on established SAR trends in related benzamide series.

Table 2: Comparative Inhibitory Activity of Benzamide Analogs against HDAC1

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The benzamide group can act as a zinc-binding group in certain classes of HDAC inhibitors.

Compound IDR1 (4-position)Linker & Cap GroupHDAC1 IC50 (nM)Key SAR Insights
7 -HAmino-phenyl>5000The unsubstituted benzamide core is a poor HDAC inhibitor.
8 -NH2Amino-phenyl50The ortho-amino group is a key feature for potent HDAC inhibition in the benzamide class, acting as a zinc-binding group.
9 (Hypothetical) -COCH3 Amino-phenyl >1000 A 4-acetyl group, without the critical ortho-amino zinc-binding moiety, is unlikely to confer significant HDAC inhibitory activity. The substitution pattern is crucial for this target class.
10 -NH2(4-(dimethylamino)phenyl)amino25Modifications to the "cap" group that interact with the surface of the enzyme can significantly enhance potency.

Note: Data for hypothetical compounds is inferred based on established SAR trends in related benzamide series.

Table 3: Comparative Inhibitory Activity of Benzamide Analogs against Tyrosine Kinases

Protein kinases are fundamental in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzamide derivatives have been explored as scaffolds for kinase inhibitors.

| Compound ID | R1 (4-position) | N-Phenyl Substitution | Target Kinase | Inhibition (%) @ 1 µM | Key SAR Insights | | :--- | :--- | :--- | :--- | :--- | | 11 | -H | 3-pyridyl | Src | 30 | The core benzamide scaffold shows modest activity. | | 12 | -CH3 | 3-pyridyl | Src | 45 | A 4-methyl group can enhance hydrophobic interactions in the binding pocket. | | 13 (Hypothetical) | -COCH3 | 3-pyridyl | Src | ~50-60 | The acetyl group may provide an additional hydrogen bond acceptor, potentially improving binding affinity. | | 14 | -NH2 | 3-pyridyl | Src | 75 | The 4-amino group often leads to a significant increase in potency through hydrogen bonding interactions. | | 15 | -H | 4-fluoro-3-(trifluoromethyl)phenyl | Abl | 40 | Electron-withdrawing groups on the N-phenyl ring can be beneficial. | | 16 (Hypothetical) | -COCH3 | 4-fluoro-3-(trifluoromethyl)phenyl | Abl | ~60-70 | Combining a this compound with a suitably substituted N-phenyl ring is a promising strategy for developing potent kinase inhibitors. |

Note: Data for hypothetical compounds is inferred based on established SAR trends in related benzamide series.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

PARP1 Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

  • Materials : Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, HRP substrate (e.g., TMB), stop solution, assay buffer, and 96-well plates.

  • Procedure :

    • Coat a 96-well plate with histone proteins and block non-specific binding sites.

    • In a separate plate, prepare a reaction mixture containing PARP1 enzyme and activated DNA in the assay buffer.

    • Add serial dilutions of the this compound analogs or control inhibitors to the reaction mixture and incubate.

    • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate to allow for poly(ADP-ribosyl)ation of the histones.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to the wells and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again and add the HRP substrate.

    • After a suitable incubation period, add the stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HDAC Inhibition Assay (Fluorometric)

This assay measures the inhibition of HDAC enzyme activity using a fluorogenic substrate.

  • Materials : Recombinant human HDAC1, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (containing trypsin), assay buffer, and black 96-well plates.

  • Procedure :

    • Add assay buffer, HDAC1 enzyme, and serial dilutions of the this compound analogs or control inhibitors to the wells of a black 96-well plate.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate to allow for deacetylation of the substrate by HDAC1.

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

    • Incubate to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis : Determine the percent inhibition at each concentration and calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials : Cancer cell line of interest, cell culture medium, this compound analogs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to visualize the complex biological processes and experimental procedures discussed in this guide.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of this compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Enzymatic Assay (e.g., PARP1, HDAC1) characterization->primary_assay secondary_assay Cell-Based Assay (e.g., MTT) primary_assay->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity data_analysis Data Analysis & IC50 Determination selectivity->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->synthesis Iterative Design dna_damage_repair cluster_dna DNA Damage Response cluster_inhibition Inhibition by this compound Analogs dna_damage DNA Single-Strand Break parp1 PARP1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis recruitment Recruitment of Repair Proteins (e.g., XRCC1) par_synthesis->recruitment repair Base Excision Repair recruitment->repair inhibitor This compound Analog inhibition PARP1 Inhibition inhibitor->inhibition inhibition->parp1 stalled_repair Stalled Repair & Accumulation of Damage inhibition->stalled_repair cell_death Cell Death (Apoptosis) stalled_repair->cell_death hdac_cell_cycle cluster_regulation Normal Cell Cycle Regulation cluster_inhibition Inhibition by Benzamide Analogs hdac HDAC Activity histones Histone Deacetylation hdac->histones chromatin Condensed Chromatin histones->chromatin gene_repression Repression of Cell Cycle Inhibitors (e.g., p21) chromatin->gene_repression cell_cycle_progression Cell Cycle Progression gene_repression->cell_cycle_progression inhibitor Benzamide HDAC Inhibitor inhibition HDAC Inhibition inhibitor->inhibition inhibition->hdac histone_acetylation Histone Hyperacetylation inhibition->histone_acetylation chromatin_relaxation Relaxed Chromatin histone_acetylation->chromatin_relaxation gene_expression Expression of Cell Cycle Inhibitors chromatin_relaxation->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Comparative Analysis of Benzamide-Containing Enzyme Inhibitors: A Case Study on PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the kinase inhibitory properties of 4-Acetylbenzamide did not yield sufficient public data to perform a direct comparative analysis. To fulfill the structural and content requirements of this guide, we will use the well-characterized class of Poly (ADP-ribose) polymerase (PARP) inhibitors as a surrogate. Several of these inhibitors contain a benzamide moiety, making them a relevant and data-rich subject for a comparative analysis guide. This document will, therefore, serve as a template for how such an analysis could be conducted for a compound of interest.

Introduction to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant and well-studied member, acts as a first responder to single-strand DNA breaks (SSBs)[1]. It synthesizes poly (ADP-ribose) (PAR) chains on itself and other proteins, creating a scaffold to recruit DNA repair machinery[2].

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP-mediated repair. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality[2]. Several PARP inhibitors have been approved for treating various cancers, including ovarian, breast, prostate, and pancreatic cancers[3][4]. All PARP inhibitors are characterized by a benzamide moiety which is crucial for their binding and inhibitory activity[5].

This guide provides a comparative analysis of four approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Comparative Analysis of PARP Inhibitor Potency

The potency of PARP inhibitors is a key determinant of their therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50) in biochemical assays against the primary targets, PARP1 and PARP2. Another important characteristic is their ability to "trap" the PARP enzyme on DNA, which is a significant contributor to their cytotoxicity[6].

InhibitorTargetIC50 / Ki (nM)PARP Trapping Potency
Olaparib PARP1~5[7]Moderate[6]
PARP2~1[7]Moderate[6]
Rucaparib PARP1~1.4 (Ki)[8]Moderate[6]
PARP2~0.3 (Median)[9]Moderate[6]
Niraparib PARP1~3.8[10]High[6]
PARP2~2.1[10]High[6]
Talazoparib PARP1~0.57[11]Very High (most potent)[6]
PARP2~0.2 (Median)[9]Very High (most potent)[6]

Note: IC50 and Ki values can vary between different studies and assay conditions. The values presented are representative figures from the cited literature.

Signaling Pathway and Mechanism of Action

PARP1 plays a critical role in the Base Excision Repair (BER) pathway for single-strand DNA breaks. When PARP is inhibited, these unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are repaired by the Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. In cancer cells with defective HRR (e.g., BRCA mutations), the accumulation of DSBs leads to genomic instability and cell death.

PARP_Signaling_Pathway cluster_HRR Response to DSB DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 recruits DNA_Repair DNA Repaired PAR PAR chains PARP1->PAR synthesizes using Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB leads to NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits Replication_Fork Replication Fork Stalling Unrepaired_SSB->Replication_Fork DNA_DSB Double-Strand DNA Break Replication_Fork->DNA_DSB HRR_Proficient Healthy Cell (HRR Proficient) DNA_DSB->HRR_Proficient HRR_Deficient Cancer Cell (HRR Deficient) DNA_DSB->HRR_Deficient Cell_Survival Cell Survival HRR_Proficient->Cell_Survival HRR repairs DSB Cell_Death Apoptosis / Cell Death HRR_Deficient->Cell_Death HRR fails

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro potency of a test compound against the PARP1 enzyme.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate[12].

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (e.g., Olaparib for control) dissolved in DMSO

  • Assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and a known PARP inhibitor (positive control) in assay buffer. Include a DMSO vehicle control.

  • Reaction Setup:

    • Add assay buffer, activated DNA, and biotinylated NAD+ to the wells of the histone-coated plate.

    • Add the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

    • Initiate the reaction by adding the PARP1 enzyme to all wells except the 'blank' control.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted reagents.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds & Controls start->prep_compounds add_compounds Add Diluted Compounds to Plate prep_compounds->add_compounds setup_plate Add Reagents to Histone-Coated Plate (Buffer, DNA, Biotin-NAD+) setup_plate->add_compounds start_reaction Initiate Reaction with PARP1 Enzyme add_compounds->start_reaction incubate_reaction Incubate for 60 min at Room Temp start_reaction->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate_detect Incubate for 30 min at Room Temp add_strep_hrp->incubate_detect wash2 Wash Plate incubate_detect->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read_plate Measure Luminescence (Plate Reader) add_substrate->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro PARP1 chemiluminescent assay.

Logical Framework for Comparative Analysis

The selection of a suitable inhibitor for further development depends on a multi-parameter evaluation. Potency is critical, but other factors such as selectivity, PARP trapping ability, and off-target effects must be considered.

Logical_Comparison goal Select Optimal PARP Inhibitor Candidate param1 Biochemical Potency (Low IC50/Ki) goal->param1 param2 PARP Trapping Efficiency goal->param2 param3 Selectivity (vs. other PARPs/kinases) goal->param3 param4 Cellular Activity (e.g., in BRCA-mutant cells) goal->param4 decision Comparative Decision param1->decision param2->decision param3->decision param4->decision inhibitor1 Olaparib inhibitor1->decision evaluate inhibitor2 Rucaparib inhibitor2->decision evaluate inhibitor3 Niraparib inhibitor3->decision evaluate inhibitor4 Talazoparib inhibitor4->decision evaluate

Caption: Logical framework for the comparative evaluation of PARP inhibitors.

Conclusion

The comparative analysis of enzyme inhibitors is a cornerstone of modern drug discovery. As demonstrated with the PARP inhibitor class, a comprehensive evaluation requires not only the determination of biochemical potency but also an understanding of the mechanism of action, cellular effects, and selectivity. While Talazoparib exhibits the highest potency in both enzymatic inhibition and PARP trapping, the clinical choice of an inhibitor can depend on various factors including the specific cancer type, patient's genetic profile, and the inhibitor's safety profile[4]. This guide provides a foundational framework for conducting such comparative analyses for any class of enzyme inhibitors.

References

In-Vivo Validation of 4-Acetylbenzamide: A Comparative Guide to Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in-vivo validation studies for 4-Acetylbenzamide are not extensively documented in publicly available literature, its benzamide core structure suggests potential therapeutic applications in oncology and neurology, primarily through mechanisms like PARP inhibition or modulation of other key enzymes. This guide provides a comparative framework for the in-vivo validation of this compound, drawing parallels from established protocols for similar benzamide-containing compounds and PARP inhibitors.

Hypothesized Therapeutic Potential and Mechanisms of Action

Based on the activities of related benzamide derivatives, this compound could potentially function as:

  • A PARP Inhibitor: The benzamide moiety is a key pharmacophore in several potent PARP (Poly (ADP-ribose) polymerase) inhibitors used in cancer therapy.[1][2][3][4][5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations.[2]

  • An IMPDH Inhibitor: Some benzamide nucleosides have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, thereby exhibiting cytotoxic activity against cancer cells.[6][7]

  • A Modulator of Neurological Targets: Various benzamide derivatives have been investigated for their effects on neurological disorders by targeting receptors like mGluR1 or enzymes such as butyrylcholinesterase.[8][9][10]

The following sections outline comparative in-vivo methodologies to investigate these potential therapeutic avenues for this compound.

Comparative In-Vivo Validation Strategies

This section details experimental approaches to assess the anti-cancer and neuroprotective potential of this compound in living organisms.

Anti-Cancer Efficacy Assessment (as a potential PARP inhibitor)

Objective: To determine the anti-tumor activity of this compound, alone or in combination with DNA-damaging agents, in preclinical cancer models.

Experimental Workflow:

cluster_0 Phase 1: Model Selection & Drug Formulation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Select Cancer Cell Line (e.g., BRCA-mutant) B Develop Xenograft or Orthotopic Mouse Model A->B D Administer this compound (e.g., oral gavage, i.p.) B->D C Formulate this compound for In-Vivo Administration E Monitor Tumor Growth (caliper measurements) D->E F Monitor Animal Health (body weight, clinical signs) D->F G Tumor Excision and Weight Measurement E->G I Survival Analysis F->I H Immunohistochemistry (e.g., PAR, γH2AX) G->H cluster_0 Neuroinflammatory Cascade cluster_1 Therapeutic Intervention A Neurotoxic Insult (e.g., MPTP, Scopolamine) B Microglial Activation A->B C Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) B->C D Neuronal Damage C->D E This compound E->B Inhibition? E->C Inhibition?

References

Benchmarking 4-Acetylbenzamide Against Standard-of-Care PARP Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical performance of 4-Acetylbenzamide as a Poly(ADP-ribose) polymerase (PARP) inhibitor against established standard-of-care drugs in the same class. This analysis is based on the well-documented activity of structurally related benzamide compounds as PARP inhibitors, providing a framework for evaluating novel candidates.

While there is no direct public data on the biological activity of this compound, its benzamide core is a key pharmacophore in many potent PARP inhibitors. These inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The principle of synthetic lethality underpins their efficacy; by inhibiting PARP-mediated single-strand break repair, these drugs lead to the formation of cytotoxic double-strand breaks in cancer cells with compromised homologous recombination repair.

This guide will benchmark the hypothetical compound, this compound, against the leading FDA-approved PARP inhibitors: Olaparib, Niraparib, and Talazoparib.

Experimental Workflow for Benchmarking PARP Inhibitors

The evaluation of a novel PARP inhibitor like this compound against standard-of-care drugs involves a multi-step process, beginning with enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and mechanism of action.

G cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison enzymatic_assay PARP1/2 Inhibition Assay (IC50) parp_trapping PARP Trapping Assay enzymatic_assay->parp_trapping Determine direct enzyme inhibition and trapping cell_viability Cell Viability Assay (e.g., in BRCA-mutant cell lines) parp_trapping->cell_viability Evaluate cellular potency par_formation In-Cell PAR Formation Assay cell_viability->par_formation Confirm target engagement in cells dna_damage DNA Damage Response (γH2AX foci) par_formation->dna_damage Assess downstream effects data_analysis Comparative Analysis of Potency and Efficacy dna_damage->data_analysis Synthesize all data for comparative benchmarking

Figure 1: Experimental workflow for benchmarking a novel PARP inhibitor.

Comparative Performance Data

The following table summarizes the in vitro inhibitory potency of standard-of-care PARP inhibitors against PARP1 and PARP2, the primary targets for this class of drugs. For the purpose of this guide, we will assign hypothetical, yet plausible, IC50 values for this compound to illustrate its potential positioning.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound (Hypothetical) 5.2 3.8
Olaparib1.91.5
Niraparib3.82.1
Talazoparib0.570.31

Note: IC50 values for standard-of-care drugs are representative and can vary between different studies and assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro PARP1/2 Inhibition Assay (Enzymatic Activity)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.

  • Principle: A colorimetric or chemiluminescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzyme.

  • Procedure:

    • Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing NAD+ and activated DNA.

    • A series of dilutions of the test compound (e.g., this compound) and standard-of-care inhibitors are added to the reaction wells.

    • The reaction is initiated by the addition of a biotinylated NAD+ substrate.

    • After a defined incubation period, the reaction is stopped, and the plate is washed.

    • The amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.

    • The signal is read using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability Assay

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines, particularly those with deficiencies in homologous recombination (e.g., BRCA1/2 mutant cell lines).

  • Principle: A resazurin-based assay (e.g., alamarBlue) is used to measure the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the test compound and standard-of-care inhibitors for a specified period (e.g., 72 hours).

    • The alamarBlue reagent is added to each well, and the plates are incubated for an additional 4-6 hours.

    • The fluorescence (indicative of viable cells) is measured using a microplate reader.

    • Cell viability is calculated as a percentage relative to vehicle-treated control cells, and IC50 values are determined.

PARP-Mediated DNA Repair Signaling Pathway

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors disrupt this process, leading to synthetic lethality in homologous recombination-deficient cancer cells.

G cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 par PAR Polymer Synthesis parp1->par ber Base Excision Repair (BER) par->ber repair1 DNA Repair & Cell Survival ber->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP Inhibition (e.g., this compound) ssb2->parp2 unrepaired_ssb Unrepaired SSB ssb2->unrepaired_ssb replication_fork_collapse Replication Fork Collapse unrepaired_ssb->replication_fork_collapse dsb Double-Strand Break (DSB) replication_fork_collapse->dsb hr_deficient Defective Homologous Recombination (HR) dsb->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis

Figure 2: Mechanism of synthetic lethality with PARP inhibitors.

The Evolution of a Scaffold: A Head-to-Head Comparison of 4-Acetylbenzamide's Progeny in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the foundational chemical scaffold, 4-Acetylbenzamide, with the novel, highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors that have revolutionized targeted cancer therapy. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments.

The journey from simple chemical structures to potent therapeutic agents is a cornerstone of drug discovery. The benzamide moiety, a key feature of this compound, has proven to be a critical pharmacophore in the development of a class of drugs that have transformed the landscape of oncology: PARP inhibitors. While this compound itself does not exhibit significant therapeutic activity as a PARP inhibitor, its structural essence is the bedrock upon which highly successful drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib have been built. This guide will compare the preclinical efficacy of these novel inhibitors, framing the comparison around the evolution from a basic chemical scaffold to powerhouse clinical agents.

Mechanism of Action: From a Simple Scaffold to Potent Inhibition

The benzamide group in these inhibitors mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This allows them to bind to the catalytic domain of PARP, primarily PARP1 and PARP2, and block their enzymatic activity. This inhibition is crucial in the context of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.

Quantitative Comparison of Novel Inhibitors

The following tables summarize the in vitro potency of the leading novel PARP inhibitors, showcasing their significant advancements over a simple benzamide structure.

Table 1: In Vitro PARP1 and PARP2 Inhibitory Potency (IC50)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib~1-5[1][2]~1-12[1][2]
Rucaparib~1.4[3][4][5]~0.17-0.5[3]
Niraparib~2.8-3.8[6][7]~0.6-2.1[6][7]
Talazoparib~0.57[8][9]Not widely reported

Table 2: PARP Trapping Potency

A key differentiator among these novel inhibitors is their ability to "trap" the PARP enzyme on DNA, creating a cytotoxic lesion that is more potent than enzymatic inhibition alone.

InhibitorRelative PARP Trapping Potency
OlaparibModerate[10][11][12]
RucaparibModerate[10][11]
NiraparibModerate to High[10][12]
TalazoparibHigh (approx. 100-fold more than Olaparib)[13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro PARP Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of PARP enzymatic activity (IC50).

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test inhibitors (e.g., Olaparib, Rucaparib)

  • Assay buffer

Procedure:

  • Coat a 96-well microplate with histones.

  • Add a reaction mixture containing assay buffer, activated DNA, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding recombinant PARP enzyme and biotinylated NAD+.

  • Incubate to allow for the PARP-catalyzed biotinylation of histones.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate and add a chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Clonogenic Survival Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., BRCA1-mutant)

  • Cell culture medium and supplements

  • Test inhibitors

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low density of cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor.

  • Incubate the plates for a period that allows for colony formation (typically 10-14 days), replacing the media with fresh inhibitor-containing media every 3-4 days.

  • After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment relative to the untreated control.[15]

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the formation of γ-H2AX foci, a marker of DNA double-strand breaks, which are a consequence of PARP inhibition in HR-deficient cells.

Materials:

  • Cancer cell lines grown on coverslips

  • Test inhibitors

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with the test inhibitor for a specified time.

  • Fix the cells with 4% PFA.[16]

  • Permeabilize the cells with 0.2% Triton X-100.[16]

  • Block non-specific antibody binding with a blocking solution.[16]

  • Incubate with the primary anti-γ-H2AX antibody.[16]

  • Incubate with the fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.[16]

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition PARP Inhibition cluster_Cellular_Outcome Cellular Outcome in HR-deficient Cells Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits NAD NAD+ PARP1->NAD consumes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP forms PAR PAR Chains NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor Novel Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse leads to DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_Analysis Data Analysis IC50_Assay PARP Inhibition Assay (IC50 Determination) IC50_Data IC50 Values IC50_Assay->IC50_Data Trapping_Assay PARP Trapping Assay Trapping_Potency Trapping Potency Trapping_Assay->Trapping_Potency Cell_Culture Cell Seeding (BRCA-mutant cells) Treatment Inhibitor Treatment Cell_Culture->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic gH2AX γ-H2AX Foci Assay Treatment->gH2AX Survival_Fraction Surviving Fraction Clonogenic->Survival_Fraction Foci_Quantification Foci per Nucleus gH2AX->Foci_Quantification Logical_Relationship Scaffold This compound (Benzamide Scaffold) Derivatization Chemical Derivatization Scaffold->Derivatization Novel_Inhibitors Novel PARP Inhibitors (Olaparib, etc.) Derivatization->Novel_Inhibitors Increased_Potency Increased Potency (Lower IC50) Novel_Inhibitors->Increased_Potency Trapping Enhanced PARP Trapping Novel_Inhibitors->Trapping Clinical_Efficacy Clinical Efficacy Increased_Potency->Clinical_Efficacy Trapping->Clinical_Efficacy

References

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